Technical Documentation Center

374796-72-2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 374796-72-2
  • CAS: 374796-72-2

Core Science & Biosynthesis

Foundational

Unraveling the Iowa Mutation: A Comprehensive Technical Guide to [Asn23] β-Amyloid (1-40)

Core Structural Dynamics, Pathogenicity, and Self-Validating Methodologies Executive Summary The [Asn23] β-Amyloid (1-40) peptide, commonly known as the Iowa mutation (CAS: 374796-72-2), represents a highly aggressive va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Structural Dynamics, Pathogenicity, and Self-Validating Methodologies

Executive Summary The [Asn23] β-Amyloid (1-40) peptide, commonly known as the Iowa mutation (CAS: 374796-72-2), represents a highly aggressive variant of the amyloid-beta protein[1]. Identified in familial Alzheimer's disease (FAD), this mutation is clinically characterized by severe cerebral amyloid angiopathy (CAA) and robust cerebrovascular toxicity[2]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, pathogenic mechanisms, and field-proven, self-validating protocols for in vitro experimentation.

Physicochemical Architecture and Structural Causality

The substitution of aspartic acid (Asp, D) with asparagine (Asn, N) at position 23 fundamentally alters the peptide's thermodynamic landscape[3].

Table 1: Physicochemical Properties of Aβ(1-40) D23N

PropertySpecification
Chemical Name [Asn23] β-Amyloid (1-40), Iowa mutation
CAS Registry Number 374796-72-2
Molecular Formula C194H296N54O57S
Molecular Weight 4329.2 g/mol
Amino Acid Sequence DAEFRHDSGYEVHHQKLVFFAEN**VGSNKGAIIGLMVGGVV
Net Charge Shift Loss of negative charge at residue 23

Causality of the Mutation: In wild-type Aβ, the negatively charged Asp23 creates electrostatic repulsion and participates in a complex salt-bridge network (notably with Lys28). The D23N mutation neutralizes this charge, significantly lowering the activation energy barrier for fibril nucleation[4]. This thermodynamic shift drives the rapid assembly of the peptide into parallel, in-register β-sheet structures, bypassing the slower aggregation kinetics typical of the wild-type protein[5]. Furthermore, in vivo deposits of this mutant often exhibit post-translational modifications, including isoaspartate formation at positions 1, 7, and 23, adding to the structural heterogeneity of the amyloid burden[6].

Pathogenic Signaling and Vascular Toxicity

Unlike wild-type Aβ, which predominantly accumulates as parenchymal plaques, the D23N mutant exhibits a pronounced tropism for the cerebrovasculature[6]. The rapid fibrillogenesis of Aβ D23N induces robust pathologic responses in human cerebrovascular smooth muscle (HCSM) cells[2]. This includes the proteolytic breakdown of smooth muscle cell α-actin and the initiation of apoptotic cascades, leading to the hemorrhagic strokes frequently observed in the Iowa kindred[2].

Pathway APP APP Processing (Amyloidogenic Cleavage) Monomer Monomeric Aβ D23N (Loss of D23 Repulsion) APP->Monomer Secretion Nucleation Accelerated Nucleation (Parallel β-sheet) Monomer->Nucleation Conformational Shift Fibrils Vascular Deposition (Severe CAA) Nucleation->Fibrils Fibrillogenesis Toxicity HCSM Cell Apoptosis (Actin Breakdown) Fibrils->Toxicity Pathogenic Cascade

Pathogenic aggregation pathway of Aβ(1-40) D23N leading to cerebrovascular toxicity.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that the extreme aggregation propensity of Aβ D23N requires stringent handling. A critical failure point in amyloid research is the presence of pre-existing nucleating seeds in lyophilized peptide stocks. The following protocols are designed as self-validating systems to ensure absolute reproducibility.

Protocol 1: Preparation of Seed-Free Monomeric Aβ D23N

Expertise & Causality: To establish a true "time zero" for kinetic assays, all pre-existing β-sheet structures must be systematically dismantled. We utilize Hexafluoro-2-propanol (HFIP) to disrupt hydrogen bonding and force the peptide into an alpha-helical, monomeric state.

  • Solubilization: Dissolve lyophilized Aβ D23N (CAS 374796-72-2) in 100% HFIP to a concentration of 1 mM.

  • Incubation: Seal the vial and incubate at room temperature for 60 minutes to ensure complete disaggregation.

  • Film Generation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas.

  • Vacuum Desiccation: Place the resulting peptide film under a high vacuum for 1 hour to remove residual solvent. Store at -20°C.

Protocol 2: Self-Validating ThT Fibrillogenesis Assay

Trustworthiness: This assay mandates the inclusion of a Wild-Type (WT) Aβ(1-40) control and a buffer-only blank. The WT control validates the accelerated nucleation phase of the D23N mutant, ensuring the assay's dynamic range is functioning correctly ()[2].

  • Resuspension: Reconstitute the HFIP-treated Aβ D23N film in anhydrous DMSO to 5 mM.

  • Dilution: Immediately dilute the peptide to a final concentration of 25 µM in PBS (pH 7.4) containing 10 µM Thioflavin T (ThT).

  • Measurement: Plate in a black, clear-bottom 96-well microplate. Monitor fluorescence (Excitation: 440 nm, Emission: 490 nm) at 37°C with intermittent shaking.

  • Validation Check: The D23N mutant should reach plateau fluorescence within 12-24 hours, whereas the WT control should exhibit a lag phase extending beyond 48 hours[2].

Protocol 3: Repeated Seeded Growth for Structural Homogenization

Expertise & Causality: Aβ D23N fibrils are inherently polymorphic. To study structure-function relationships accurately, researchers must isolate a single polymorph. Repeated seeding thermodynamically selects the most stable parallel β-sheet structure ()[4].

  • Initial Growth: Incubate monomeric Aβ D23N (50 µM) in PBS (pH 7.4) at 24°C with gentle agitation for 7 days to generate "Generation 0" (G0) fibrils.

  • Sonication: Briefly sonicate the G0 fibrils to generate active fibril ends (seeds).

  • Seeding: Add 10% (v/v) of the sonicated G0 seeds to a fresh solution of monomeric Aβ D23N to generate G1 fibrils.

  • Iteration: Repeat this process for at least three generations (G3) to achieve a structurally homogeneous, parallel β-sheet fibril population[5].

Workflow Start Lyophilized Aβ D23N (CAS 374796-72-2) HFIP HFIP Solubilization (Strips pre-existing seeds) Start->HFIP Film Peptide Film Generation (Evaporation & Vacuum) HFIP->Film Buffer Resuspension in Assay Buffer (DMSO + PBS, pH 7.4) Film->Buffer Split Assay Selection Buffer->Split ThT ThT Kinetic Assay (Fluorescence Monitoring) Split->ThT Kinetics Seed Repeated Seeded Growth (Polymorph Selection) Split->Seed Structure Homogeneous Homogeneous Fibril State (Parallel β-sheet) Seed->Homogeneous Generations

Experimental workflow for preparing monomeric Aβ D23N and kinetic/structural assays.

Quantitative Kinetic Profiling

The following table summarizes the distinct kinetic profiles of Aβ variants, highlighting the aggressive nature of the Iowa mutation.

Table 2: Comparative Fibrillogenesis Kinetics (25 µM Peptide, 37°C)

Peptide VariantMutationApprox. Lag Phase (hours)Approx. t_1/2 (hours)Predominant Clinical Pathology
Wild-Type (WT) None48 - 7296Parenchymal Plaques
Iowa D23N2 - 412Severe CAA & Hemorrhage
Dutch E22Q1 - 310Severe CAA & Hemorrhage

(Note: Kinetic values are representative approximations derived from standard ThT fluorescence assays[2].)

References
  • Title: Pathogenic effects of D23N Iowa mutant amyloid beta-protein. Source: Journal of Biological Chemistry (2001). URL: [Link]

  • Title: Structural Evolution of Iowa Mutant β-Amyloid Fibrils from Polymorphic to Homogeneous States under Repeated Seeded Growth. Source: Journal of the American Chemical Society (2011). URL: [Link]

  • Title: Iowa Variant of Familial Alzheimer's Disease: Accumulation of Posttranslationally Modified AβD23N in Parenchymal and Cerebrovascular Amyloid Deposits. Source: The American Journal of Pathology (2010). URL: [Link]

Sources

Exploratory

Synthesis Pathways for Avibactam Sodium Salt: A Comprehensive Technical Guide

Executive Summary & Mechanistic Grounding Avibactam sodium ([(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate) is a first-in-class non-β-lactam β-lactamase inhibitor[1]. Unlike classical inhibitors su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Avibactam sodium ([(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate) is a first-in-class non-β-lactam β-lactamase inhibitor[1]. Unlike classical inhibitors such as clavulanic acid or tazobactam, Avibactam features a unique diazabicyclooctane (DBO) heterocyclic core[1]. This structural divergence allows it to inhibit a broad spectrum of Ambler Class A, Class C, and some Class D serine β-lactamases by forming a highly stable, yet reversible, covalent adduct[2].

From a process chemistry perspective, the synthesis of the highly strained DBO core presents significant stereochemical and thermodynamic challenges. Early synthetic routes were plagued by low yields, high Process Mass Intensity (PMI), and the reliance on expensive chiral starting materials[3][4]. This guide dissects the evolution of Avibactam's synthesis, detailing the modern, highly optimized pathways that have enabled its commercial-scale production.

Mechanism of action of Avibactam forming a reversible covalent adduct with Serine β-Lactamase.

Retrosynthetic Analysis & Process Evolution

The industrial synthesis of Avibactam has undergone rigorous optimization to meet commercial and environmental viability standards.

  • First-Generation Route (Novexel): The initial synthesis started from N-Boc-hydroxy-piperidine or double-chiral piperidine derivatives[1][3]. This route required 26 steps, yielded less than 4% overall, and had an unsustainable PMI of 6480 (requiring 6480 kg of raw materials per 1 kg of API)[3][4].

  • Second-Generation Route (AstraZeneca/Forest): This route condensed the synthesis to 15 steps and improved the yield to ~8%[3][4]. A critical breakthrough in this generation was the isolation of the tetrabutylammonium (TBA) sulfate salt, which provided a stable, highly pure intermediate prior to the final salt swap[4].

  • Modern Optimized Route: Current state-of-the-art processes abandon expensive chiral piperidines in favor of commercially available, affordable ethyl-5-hydroxypicolinate[1][5]. By leveraging a novel lipase-catalyzed resolution, the process avoids rigorous ring-opening and carbonized cyclization steps, reducing the sequence to 10–11 steps with an overall yield approaching 24%[1][5].

Quantitative Process Metrics Comparison
Synthetic RouteStarting MaterialTotal StepsOverall YieldProcess Mass Intensity (PMI)Key Process Advantage
First Generation N-Boc-hydroxy-piperidine26< 4.0%~6480Proof of concept; established DBO core synthesis
Second Generation Chiral piperidine derivatives15~ 8.0%HighReduced step count; introduced TBA salt isolation
Modern Route Ethyl-5-hydroxypicolinate10-11~ 23.9%Significantly ReducedAvoids carbonized cyclization; utilizes lipase resolution

Modern Synthetic Workflow

The modern synthesis relies on precise stereocontrol and the strategic use of protecting groups to navigate the formation of the strained bicyclic urea.

Modern optimized synthetic workflow of Avibactam Sodium highlighting key intermediates.

Validated Experimental Protocols

The following methodologies detail the critical transformations in the modern synthesis of Avibactam sodium. As an application scientist, it is vital to understand the causality behind these steps: each reagent and solvent is chosen to act as a self-validating system that drives the reaction to completion while purging specific impurities.

Protocol 1: Ammonolysis of the Piperidine Intermediate

To construct the primary amide required for the DBO core, the ester group of the piperidine intermediate must be converted via ammonolysis[1][4].

  • Preparation : Charge a sealed reaction vessel with Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0 mol equiv).

  • Reaction : Introduce a solution of 7 M ammonia in methanol (approx. 14.0 relative volumes)[4].

  • Incubation : Agitate the mixture at room temperature (20–25 °C) for 8 to 40 hours[1][4]. The extended time ensures complete conversion of the sterically hindered ester.

  • Workup : Filter the mixture to remove any precipitated byproducts (e.g., ammonium oxalate if an oxalate salt was used as the input)[4]. Wash the filter cake with methanol.

  • Solvent Swap : Concentrate the combined filtrates under vacuum (warming cautiously from 0 °C). Add toluene and repeat the concentration twice to completely strip residual ammonia and methanol[1].

  • Validation & QC : Perform TLC or HPLC analysis. The reaction is deemed complete when the ester IR stretch (~1735 cm⁻¹) is entirely replaced by the primary amide bands (~1650 cm⁻¹).

Protocol 2: One-Pot Debenzylation and Sulfation

Historically, removing the benzyl protecting group and installing the sulfate group were distinct steps prone to intermediate degradation. The modern process utilizes a controlled feed hydrogenation to perform this in one pot[4].

  • Preparation : Dissolve the DBO-core intermediate in a suitable solvent mixture (e.g., isopropanol/water)[6].

  • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) catalyst[6].

  • Sulfation Reagent : Introduce SO₃-pyridine complex to the reactor.

  • Hydrogenation : Purge the vessel with N₂, then introduce H₂ gas. Maintain the reaction temperature strictly between 20–35 °C for 1 to 8 hours[6]. Causality: As the benzyl group is cleaved by hydrogenolysis, the highly reactive exposed hydroxylamine is immediately trapped by the SO₃-pyridine complex, preventing unwanted N-O bond cleavage.

  • TBA Salt Formation : Filter the catalyst. To the filtrate, add tetrabutylammonium (TBA) bromide or acetate[6]. Extract and crystallize to isolate the TBA Avibactam sulfate salt.

  • Validation & QC : The isolation of the TBA salt acts as a critical purification node. Ensure purity >99.0% via HPLC before proceeding to the sterile salt swap[4].

Protocol 3: Sterile Cation Exchange (Salt Swap)

The conversion of the TBA salt to the final Avibactam sodium salt utilizes a thermodynamic sink. Sodium 2-ethylhexanoate is highly soluble in ethanol, whereas Avibactam sodium is not, driving the equilibrium toward precipitation[1][4].

  • Dissolution : Dissolve TBA Avibactam sulfate (1.0 mol equiv) in a mixture of ethanol (7.36 relative volumes) and water (0.125 relative volumes)[4].

  • Temperature Control : Heat and maintain the solution at 30 °C.

  • Seeding : Seed the solution with highly pure Avibactam sodium (0.02 relative weight) to control the crystallization kinetics and prevent oiling out[4].

  • Exchange : Over approximately 4 hours, slowly dose a solution of sodium 2-ethylhexanoate (2.0 mol equiv) in ethanol into the reactor[4].

  • Aging & Isolation : Hold the resulting slurry at 30 °C for 2 hours. Filter the white crystalline solid, wash thoroughly with ethanol, and dry under vacuum[1][4].

  • Validation & QC : Ion chromatography must verify that sodium exchange is >99.5% complete and residual TBA is below 0.1%[6].

Protocol 4: Crystallization of Form B Avibactam Sodium

Avibactam sodium exhibits polymorphism. Crystal Form B is thermodynamically stable and preferred for pharmaceutical compounding[7].

  • Dissolution : Add crude Avibactam sodium to a mixed solvent of methanol and water. Stir and apply gentle heating until complete dissolution is achieved (Step S100)[7].

  • Anti-Solvent Addition : Slowly add an alcohol poor-solvent (preferably ethanol) to the solution (Step S200)[7].

  • Controlled Cooling : Cool the mixture to a specific first temperature to induce primary nucleation. Stir to allow initial crystal growth[7].

  • Secondary Cooling : Continuously cool the system to a second temperature (e.g., 0–5 °C) to maximize the yield of the crystal growth phase[6][7].

  • Isolation : Filter, wash with cold ethanol, and dry under vacuum.

  • Validation & QC : Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the exclusive presence of the Form B polymorph[7].

References

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development - ACS Publications URL
  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors RSC Publishing URL
  • Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria ResearchGate URL
  • Sigarra (UP.pt)
  • CN111116587A - Preparation method of avibactam intermediate compound Google Patents URL
  • CN108239089B - Method for synthesizing avibactam sodium Google Patents URL
  • CN113105455A - Preparation method of crystal form B avibactam sodium Google Patents URL

Sources

Foundational

The Discovery and Development of Avibactam: Pioneering the Diazabicyclooctane Class of β-Lactamase Inhibitors

Executive Summary The rapid global dissemination of multidrug-resistant (MDR) Gram-negative bacteria, particularly those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has severely compromised the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid global dissemination of multidrug-resistant (MDR) Gram-negative bacteria, particularly those expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has severely compromised the efficacy of the β-lactam antibiotic armamentarium. For decades, the pharmaceutical response relied on mechanism-based β-lactamase inhibitors (BLIs) such as clavulanic acid, tazobactam, and sulbactam. However, these classical inhibitors share the same vulnerable β-lactam core as the antibiotics they are designed to protect, leading to hydrolytic degradation and a limited spectrum of activity.

Avibactam represents a historic paradigm shift in antimicrobial pharmacology. As the first clinically approved non-β-lactam BLI, avibactam utilizes a novel diazabicyclo[3.2.1]octane (DBO) scaffold. This whitepaper provides an in-depth technical analysis of avibactam’s discovery, its unique covalent-reversible mechanism of action, optimized commercial synthesis, and the ongoing evolutionary arms race against emerging resistance mechanisms.

The Evolutionary Arms Race: Limitations of Classical Inhibitors

To understand the causality behind the development of avibactam, one must first analyze the structural failure points of legacy BLIs. Classical inhibitors (clavulanate, sulbactam, tazobactam) are "suicide inhibitors" that form a covalent acyl-enzyme intermediate with the catalytic serine (Ser70) of class A β-lactamases 1.

While initially effective, this acylation is a kinetically irreversible, one-way reaction. The high ring strain of the four-membered β-lactam ring forces it to undergo fragmentation and secondary chemical rearrangements after acylation. Ultimately, the intermediate hydrolytically deacylates, destroying the inhibitor molecule and regenerating the catalytically active enzyme 12. This hydrolytic vulnerability necessitates high dosing and renders classical BLIs ineffective against AmpC (Class C) cephalosporinases and KPC (Klebsiella pneumoniae carbapenemase) enzymes.

Scaffold Evolution: The Diazabicyclooctane (DBO) Breakthrough

The concept of avibactam originated from rational drug design efforts at Hoechst Marion Roussel (and subsequently Novexel, AstraZeneca, and Allergan), which sought a non-β-lactam architecture capable of acylating nucleophilic enzymes without undergoing hydrolytic fragmentation [[3]]().

The result was the discovery of the diazabicyclo[3.2.1]octane (DBO) heterocyclic core 3. The DBO scaffold is a masterclass in transition-state mimicry. It replaces the fragile β-lactam ring with a stable 5-membered cyclic urea fused to a 6-membered piperidine ring [[4]](). Furthermore, the addition of a sulfate group at the N6 position was strategically chosen to mimic the carboxylate group of standard β-lactams, anchoring the inhibitor in the enzyme's oxyanion hole via critical hydrogen bonds with Ser130 and Ser237 5.

Mechanism of Action: Covalent Reversible Inhibition

Avibactam’s most profound biochemical innovation is its covalent, slowly reversible mechanism of inhibition, which prevents it from being turned over as a substrate 2.

  • Carbamylation (Acylation): Upon entering the active site, the nucleophilic Ser70 attacks the carbonyl carbon of avibactam's cyclic urea. This triggers a regioselective ring opening, forming a highly stable carbamoyl-enzyme complex 36.

  • Decarbamylation (Recyclization): Because the carbamoyl linkage does not decompose via a hydrolytic pathway, the complex is exceptionally long-lived. When decarbamylation finally occurs, it proceeds via the recyclization of the DBO fused-ring structure. The enzyme general base (Ser130) facilitates the ring closure, ejecting an intact avibactam molecule back into the periplasmic space, ready to inactivate another β-lactamase 17.

Avibactam_MOA SBL Serine β-Lactamase (Active Ser70) Complex Non-covalent Michaelis Complex SBL->Complex Binding (k1) AVI Avibactam (Intact DBO Core) AVI->Complex Binding (k1) Acyl Carbamoyl-Enzyme Covalent Adduct Complex->Acyl Carbamylation (k2) Ring Opening Acyl->SBL Decarbamylation (k-2) Recyclization Acyl->AVI Intact Release

Fig 1. Reversible carbamylation and recyclization mechanism of avibactam inhibiting SBLs.

Quantitative Kinetic Profiling

The kinetic superiority of avibactam is evident in its rapid acylation rates ( k2​/K ) and exceptionally slow deacylation rates ( koff​ ), leading to near-permanent enzyme suppression during the dosing interval.

Table 1: Kinetic Parameters of Avibactam against Key Serine β-Lactamases

Enzyme TargetAmbler ClassAcylation Rate ( k2​/K , M−1s−1 )Decarbamylation Rate ( koff​ , s−1 )Reference
TEM-1 Class A 3.7×105 7.5×10−4 8, 2
CTX-M-15 Class A (ESBL) 1.6×105 1.5×10−4 7
KPC-2 Class A (Carbapenemase) 2.1×104 <1.0×10−4 5
CTX-M-151 Class A (Variant) 3.7×104 1.5×10−3 9

Chemical Synthesis and Manufacturing

The synthesis of the DBO core is notoriously complex. Early developmental routes required up to 26 steps with an overall yield of less than 4% 4. To support global commercialization, process chemists engineered a highly optimized sequence starting from a commercially available L-glutamic acid derivative. This route avoids the isolation of highly reactive intermediates, reducing the Process Mass Intensity (PMI) from 6480 to 526 10.

Avibactam_Synthesis Glutamic Boc-benzyl-glutamate (Starting Material) Intermediate Piperidine Intermediate (via Sulfoxonium Ylide) Glutamic->Intermediate Ring Expansion & Reduction Urea Bicyclo[3.2.1]urea Core (Triphosgene/CDI) Intermediate->Urea Urea Formation TBA_Salt Tetrabutylammonium Salt (Debenzylation & Sulfation) Urea->TBA_Salt SO3-TMA Complex Pd/C, H2 Avibactam Avibactam Sodium Salt (API Grade) TBA_Salt->Avibactam Sodium 2-ethylhexanoate (Cation Exchange)

Fig 2. Optimized commercial synthesis workflow of avibactam from a glutamic acid derivative.

Protocol 1: Optimized Commercial Synthesis of Avibactam Sodium Salt

Causality & Trustworthiness: This protocol utilizes a self-validating purification strategy. By isolating the intermediate as a highly crystalline tetrabutylammonium (TBA) salt, the process purges organic impurities without relying on industrial-scale chromatography. The final step is a simple, sterile cation exchange to yield the API-grade sodium salt 10 [[11]]().

  • Piperidine Core Formation: React Boc-benzyl-glutamate with trimethylsulfoxonium iodide in basic media to trigger ring expansion. Perform stereoselective reduction using sodium triacetoxyborohydride to yield the piperidine intermediate.

  • Urea Ring Closure: Treat the piperidine intermediate with carbonyl diimidazole (CDI) or triphosgene to construct the rigid bicyclo[3.2.1]urea core.

  • Debenzylation and Sulfation: In a single hydrogenation vessel, mix the bicyclic core with sulfur trioxide trimethylamine ( SO3​ -TMA) complex, triethylamine, and 10% Pd/C in an isopropanol/water mixture. Flush with H2​ gas to simultaneously remove the benzyl protecting group and sulfate the N6 position.

  • TBA Salt Isolation: Precipitate the product as a tetrabutylammonium (TBA) salt. Filter and dry. Validation: The crystalline nature of the TBA salt ensures >99% diastereomeric purity.

  • Cation Exchange (Final API): Dissolve the TBA salt in ethanol. Add sodium 2-ethylhexanoate dropwise at 30°C. The avibactam sodium salt will precipitate as a white crystalline solid. Filter, wash with ethanol, and dry 10.

Clinical Development & Resistance Mechanisms

Avibactam was approved by the FDA in 2015 in combination with ceftazidime (Avycaz) for the treatment of complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI) 3. It restored ceftazidime's efficacy against KPC-producing Enterobacteriaceae and Pseudomonas aeruginosa.

However, evolutionary pressure has driven the emergence of avibactam-resistant KPC variants. For instance, the KPC-190 variant (identified during prolonged ceftazidime-avibactam therapy) exhibits a 9-fold higher IC50​ for avibactam while retaining carbapenem hydrolysis capabilities 12. Similarly, the S130G mutation in KPC-2 drastically reduces the avibactam acylation rate ( k2​/K ) from 21,580M−1s−1 to a mere 1.2M−1s−1 5. This occurs because Ser130 acts as the critical general acid required to protonate the avibactam N6 nitrogen during carbamylation 7.

Protocol 2: In Vitro Susceptibility and Enzyme Kinetic Assay for KPC Variants

Causality & Trustworthiness: To accurately quantify the loss of avibactam efficacy against mutant strains, researchers must decouple bacterial membrane permeability from pure enzyme kinetics. This protocol utilizes nitrocefin, a chromogenic cephalosporin. Nitrocefin acts as a self-validating reporter substrate; its cleavage produces a distinct colorimetric shift (from yellow to red at λ=482 nm), providing a real-time, continuous spectrophotometric readout of unbound enzyme activity 613.

  • Enzyme Purification: Express the KPC variant (e.g., KPC-2 S130G) in E. coli DH10B and purify the enzyme using affinity chromatography to >95% homogeneity.

  • Reporter Assay Setup: In a UV-Vis spectrophotometer cuvette, prepare a reaction buffer (50 mM phosphate, pH 7.0) containing 100μM nitrocefin.

  • Inhibitor Incubation: Add varying concentrations of avibactam (e.g., 0.1μM to 10mM ) to the cuvette.

  • Reaction Initiation: Introduce 1nM of the purified KPC enzyme to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance at 482 nm over 10 minutes. The initial velocity ( v0​ ) represents uninhibited enzyme activity.

  • Kinetic Calculation: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order inactivation rate constant ( kobs​ ). Plot kobs​ versus avibactam concentration to determine the acylation efficiency ( k2​/K ) 5.

Conclusion

The discovery of avibactam and the broader DBO class has successfully circumvented the hydrolytic vulnerabilities that plagued legacy β-lactamase inhibitors. By functioning as a covalent, reversible inhibitor, avibactam maintains robust suppression of serine β-lactamases, breathing new life into foundational antibiotics like ceftazidime. As the clinical landscape continues to evolve with the emergence of novel KPC variants, the structural and kinetic insights derived from avibactam's development will serve as the blueprint for the next generation of antimicrobial drug discovery.

References

  • 3The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Taylor & Francis.

  • 1Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Publications.

  • [[6]]() Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. PMC / NIH.

  • 14Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.

  • 8New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. ASM Journals.

  • 4Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. SciSpace.

  • 2Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. PNAS.

  • [[12]]() Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae. PMC / NIH.

  • 10Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Sigarra / UP.pt.

  • 7Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Publications.

  • 9Structural and Biochemical Characterization of the Novel CTX-M-151 Extended-Spectrum β-Lactamase and Its Inhibition by Avibactam. ASM Journals.

  • 11Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. ACS Publications.

  • 13Inhibition Activity of Avibactam against Nocardia farcinica β-Lactamase FARIFM10152. PMC / NIH.

  • 5Variants of β-Lactamase KPC-2 That Are Resistant to Inhibition by Avibactam. ASM Journals.

Sources

Exploratory

The Diazabicyclooctane (DBO) Core: Mechanistic Paradigms and Kinetic Validation of Avibactam

Introduction: The Evolution of β-Lactamase Inhibition For decades, the standard approach to overcoming β-lactamase-mediated antibiotic resistance relied on mechanism-based "suicide inhibitors" such as clavulanic acid, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of β-Lactamase Inhibition

For decades, the standard approach to overcoming β-lactamase-mediated antibiotic resistance relied on mechanism-based "suicide inhibitors" such as clavulanic acid, sulbactam, and tazobactam. While effective, these molecules share a fundamental vulnerability: they possess a β-lactam core. Upon acylating the active-site serine of a β-lactamase, they undergo irreversible hydrolytic fragmentation, permanently destroying both the enzyme and the inhibitor[1].

Avibactam represents a structural and mechanistic paradigm shift. By replacing the highly strained β-lactam ring with a bridged diazabicyclooctane (DBO) core featuring a 5-membered cyclic urea, avibactam achieves broad-spectrum inhibition across Ambler Class A, Class C, and select Class D serine β-lactamases (SBLs). As an application scientist, I emphasize to development teams that the DBO core is not just a structural novelty; it is a meticulously engineered scaffold designed to exploit the thermodynamic principles of reversible covalent binding.

Mechanistic Deep-Dive: Reversible Acylation and Recyclization

The hallmark of the DBO core is its ability to undergo reversible acylation without succumbing to hydrolytic destruction. This allows a single avibactam molecule to sequentially neutralize multiple β-lactamase enzymes.

  • Acylation (Carbamylation): The catalytic serine (e.g., Ser70) attacks the carbonyl carbon of the DBO's cyclic urea. This opens the 5-membered ring to form a highly stable carbamoyl-enzyme complex[1].

  • Recyclization (Decarbamylation): Unlike the 4-membered rings of traditional β-lactams, which possess extreme intrinsic strain that drives irreversible hydrolysis, the DBO scaffold's lower post-cleavage ring strain permits intramolecular ring closure. The universally conserved Ser130 acts as a general acid during the initial carbamylation and seamlessly switches to act as a general base during decarbamylation, facilitating the regeneration of intact avibactam[1].

  • Causality in Scaffold Design: The carbamate linkage formed is highly resistant to enzyme-assisted hydrolysis. This kinetic stability ensures that the exclusive deacylation route is recyclization rather than hydrolytic degradation[2].

G E Free Enzyme (E) + Avibactam (I) EI Non-covalent Encounter Complex (E:I) E->EI k_on (Binding) EI->E k_off (Dissociation) EI_star Carbamoyl Acyl-Enzyme Complex (E-I*) EI->EI_star k_2 (Acylation) Regen Intact Avibactam Regenerated EI_star->Regen k_3 (Recyclization) Regen->E Re-entry into cycle

Fig 1: Reversible acylation and recyclization pathway of the Avibactam DBO core.

Quantitative Kinetic Profiling Across Serine Hydrolases

The inhibitory efficiency of avibactam is defined by its acylation efficiency ( k2​/K ) and its dissociation rate ( koff​ ). The kinetic profile varies significantly across different SBL classes due to subtle differences in active site microenvironments. For instance, in the extended-spectrum β-lactamase PER-2, the presence of Arg220 and Thr237 alters the hydrogen-bonding network, hindering the binding of catalytic waters and reducing the overall acylation constant compared to other Class A enzymes[3].

EnzymeAmbler ClassAcylation Constant ( k2​/K )Deacylation Rate ( koff​ )Complex Half-Life ( t1/2​ )
TEM-1 A 104−105 M−1s−1 0.045 min−1 16 min
CTX-M-15 A 104−105 M−1s−1 <0.01 min−1 >60 min
PER-2 A ≈103 M−1s−1 VariableVariable
AmpC C >104 M−1s−1 Slow >30 min
OXA-48 DVariableVariableVariable

Table 1: Comparative kinetic parameters of Avibactam against clinically relevant Serine β-Lactamases. Data synthesized from structural investigations[2],[3].

Experimental Methodologies: Self-Validating Kinetic Assays

To accurately determine the kinetic parameters of avibactam, we employ a continuous colorimetric reporter assay. A robust protocol must be a self-validating system —meaning internal controls must continuously verify enzyme viability, reporter stability, and specific inhibition.

Protocol: Determination of koff​ via Jump-Dilution

Rationale: Because avibactam is a slow-binding, reversible inhibitor, standard steady-state Michaelis-Menten kinetics are insufficient. A jump-dilution assay forces the pre-equilibrated acyl-enzyme complex to dissociate, allowing us to measure the recovery of enzyme activity over time[4].

  • Enzyme Preparation & Baseline Validation:

    • Equilibrate the target SBL (e.g., TEM-1 at 6 nM) in Phosphate-Buffered Saline (PBS), pH 7.4 at 25°C.

    • Causality: PBS maintains the physiological protonation state of the catalytic serine and general acid/base residues (Ser130, Glu166) required for the carbamylation cycle[5].

    • Self-Validation Check: Run a substrate-only baseline to ensure the reporter (Nitrocefin) does not auto-hydrolyze in the buffer.

  • Pre-Incubation (Complex Formation):

    • Incubate the SBL with a saturating concentration of avibactam (e.g., 10×Ki​ ) for 30 minutes.

    • Causality: This duration ensures the reaction reaches thermodynamic equilibrium, fully populating the carbamoyl-enzyme state ( E−I∗ ) prior to measurement[4].

  • Jump-Dilution & Reporter Addition:

    • Dilute the incubation mixture 1000-fold into a reaction buffer containing 100 μM Nitrocefin.

    • Causality: The massive dilution drops the free avibactam concentration far below its Ki​ , shifting the thermodynamic equilibrium entirely toward dissociation. Nitrocefin acts as a real-time reporter; its hydrolysis produces a distinct colorimetric shift measurable at 482 nm.

  • Data Acquisition & Validation:

    • Continuously monitor absorbance at 482 nm for 60 minutes.

    • Self-Validation Check: The uninhibited enzyme control must display a linear steady-state velocity ( Vmax​ ). The jump-diluted sample must show an exponential recovery of velocity, eventually running parallel to the uninhibited control.

  • Mathematical Fitting:

    • Fit the progress curve to the integrated rate equation for slow-binding inhibition to extract koff​ . The half-life of the complex is calculated as t1/2​=ln(2)/koff​ [2].

Workflow Step1 Step 1: Enzyme Prep Equilibrate SBL in PBS (pH 7.4) Why: Stabilizes native folding Step2 Step 2: Pre-incubation Incubate E + I for 30 mins Why: Allows slow-binding equilibrium Step1->Step2 Step3 Step 3: Jump Dilution & Reporter Add Nitrocefin (100 μM) Why: Colorimetric shift tracks free E Step2->Step3 Step4 Step 4: Kinetic Read Measure Absorbance at 482 nm Why: Quantifies residual velocity Step3->Step4 Step5 Step 5: Data Validation Compare to uninhibited V_max Why: Self-validates specific inhibition Step4->Step5

Fig 2: Self-validating kinetic workflow for determining Avibactam dissociation parameters.

Structure-Activity Relationship (SAR) & Dual Targeting

Recent SAR studies reveal that the DBO core's utility extends beyond β-lactamases. At elevated concentrations, avibactam and its derivatives exhibit direct antimicrobial activity by targeting Penicillin-Binding Proteins (PBPs), specifically PBP2 in Escherichia coli[6].

  • Structural Divergence in Binding: Crystallographic evidence shows that when DBOs bind to SBLs (like CTX-M-15 or OXA-48), the N6 nitrogen of the DBO ring is positioned tightly (3.0 - 3.3 Å) against the conserved motif II serine. In contrast, when bound to PBPs (such as E. coli PBP1b), the N6 nitrogen is positioned further away (4.4 Å from S572 O-γ), fundamentally altering the binding thermodynamics and required pharmacophore geometry[6].

  • Implications for Drug Development: This dual-targeting capability mandates that future DBO optimization campaigns screen against both SBLs and PBPs. By tuning the C2 side chain of the DBO scaffold, developers can maximize synergistic bactericidal effects, yielding next-generation therapies for untreatable Gram-negative pathogens[7].

Conclusion

The diazabicyclooctane core of avibactam represents a masterclass in rational drug design. By replacing the highly strained β-lactam ring with a stable cyclic urea, avibactam achieves reversible, recycling inhibition that mathematically and practically outlasts traditional suicide inhibitors. Rigorous kinetic validation and an advanced understanding of its SAR profile are essential for leveraging this scaffold to overcome emerging multidrug-resistant mechanisms.

Sources

Foundational

Initial In Vitro Characterization of Avibactam: Mechanistic Kinetics and Efficacy Profiling

Executive Summary The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens has necessitated a paradigm shift in β-lactamase inhibitor design. Legacy inhibitors (e.g., clavulanic acid, tazobactam) are th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens has necessitated a paradigm shift in β-lactamase inhibitor design. Legacy inhibitors (e.g., clavulanic acid, tazobactam) are themselves β-lactams that act as "suicide" substrates, undergoing irreversible degradation. Avibactam (formerly NXL104) fundamentally disrupts this model. As a non-β-lactam diazabicyclooctane (DBO), it operates via a reversible, covalent ring-opening mechanism[1].

This technical guide details the core in vitro characterization workflows required to evaluate avibactam. By outlining the causality behind our kinetic assay designs and susceptibility profiling, this document serves as a comprehensive blueprint for researchers validating DBO-class inhibitors.

Mechanistic Profiling: The Reversible Covalent Advantage

To characterize avibactam, one must first understand how its chemical structure dictates its interaction with target enzymes. Avibactam is a potent inhibitor of Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) serine β-lactamases[1].

When designing in vitro kinetic assays, we must account for its unique pathway. The catalytic serine of the β-lactamase attacks the amide bond of avibactam, opening the DBO ring to form a stable acyl-enzyme complex. Unlike suicide inhibitors that undergo secondary fragmentation (permanently inactivating the enzyme but destroying the inhibitor), avibactam's acylation is reversible. The recyclization (deacylation) step releases intact avibactam, allowing a single molecule to successively inhibit multiple enzyme active sites[1].

MOA A Avibactam (DBO) C Non-Covalent Complex (E:I) A->C k_1 (Association) B Serine β-Lactamase B->C Binding D Covalent Acyl-Enzyme (E-I*) C->D k_2 (Ring Opening) E Recyclization (Intact Release) D->E k_off (Deacylation) E->A Reversible E->B Enzyme Restored

Fig 1. Reversible covalent acylation and recyclization pathway of Avibactam.

Pre-Steady-State Kinetic Characterization

Because avibactam forms a rapid initial collision complex followed by a slower covalent acylation, standard steady-state Michaelis-Menten kinetics are insufficient. We must employ pre-steady-state kinetics to accurately derive the association rate ( kon​ ) and the dissociation rate ( koff​ ).

Quantitative Kinetic Profile

The following table summarizes the expected kinetic parameters when avibactam is tested against representative β-lactamases. Notice the exceptionally low koff​ values, which translate to long residence times on the enzyme.

Enzyme ClassRepresentative EnzymeApparent Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Half-life of Complex ( t1/2​ )
Class A KPC-2~1 - 5> 104 ~ 10−4 > 15 minutes
Class C P. aeruginosa AmpC~2 - 10> 103 ~ 10−3 ~ 10 minutes
Class D OXA-48~50 - 100~ 103 ~ 10−2 ~ 2 minutes
Protocol: Stopped-Flow Fluorescence Assay for Binding Kinetics

Rationale: We use stopped-flow spectrometry because the initial non-covalent binding event occurs within milliseconds. By using a fluorogenic reporter substrate (e.g., nitrocefin), we can monitor the competitive exclusion of the reporter by avibactam in real-time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.01% Triton X-100 and 0.1 mg/mL BSA.

    • Causality: The inclusion of Triton X-100 and BSA is critical to prevent non-specific binding of the highly potent DBO to the plastic tubing of the stopped-flow apparatus, which would otherwise skew the apparent kon​ .

  • Reagent Loading:

    • Syringe A: Load purified β-lactamase (e.g., 10 nM final concentration) mixed with the reporter substrate.

    • Syringe B: Load avibactam at varying concentrations (e.g., 50 nM to 2 µM).

  • Rapid Mixing: Trigger the pneumatic drive to mix equal volumes from Syringe A and B into the observation cell (dead time < 2 ms).

  • Data Acquisition: Monitor the change in fluorescence/absorbance over a 60-second window.

  • Data Fitting: Fit the progress curves to a two-step competitive binding equation to extract kon​ and koff​ .

Self-Validating System Checkpoint: The baseline drift of the reporter substrate alone must be <5% over the observation window. A parallel run with a known irreversible inhibitor (e.g., tazobactam) must yield a koff​ approaching zero. If the tazobactam control shows reversibility, the system is contaminated or the thermal control is failing.

In Vitro Susceptibility & MIC Profiling

While kinetic data proves molecular engagement, in vitro susceptibility testing proves cellular efficacy. Avibactam is clinically partnered with ceftazidime, ceftaroline, and aztreonam[2]. The pharmacodynamic driver for avibactam is time-dependent (the percentage of time the free drug concentration exceeds a critical threshold, %fT>CT​ )[3].

Efficacy Data: MIC Reduction

Against AmpC-, ESBL-, and KPC-producing Enterobacteriaceae or Pseudomonas aeruginosa, the addition of avibactam lowers ceftazidime MICs by up to 2,048-fold, restoring susceptibility to ≤4 μg/mL[2]. P. aeruginosa isolates specifically show a massive restoration of susceptibility, with 96.9% of strains susceptible to the ceftazidime-avibactam combination compared to only 83.8% for ceftazidime alone[4].

Pathogen PhenotypeCeftazidime MIC 90​ (μg/mL)Ceftazidime-Avibactam MIC 90​ (μg/mL)Fold Reduction
K. pneumoniae (KPC+)> 1282> 64x
E. cloacae (AmpC+)> 1284> 32x
P. aeruginosa (MDR)6488x
Protocol: Broth Microdilution Checkerboard Assay

Rationale: To rigorously define the synergistic relationship between the β-lactam and avibactam, we utilize a checkerboard matrix. While standard clinical testing uses a fixed 4 µg/mL avibactam concentration[2], a full checkerboard allows the calculation of the Fractional Inhibitory Concentration Index (FICI).

Workflow S1 Inoculum Prep (0.5 MacFarland) S2 Checkerboard Matrix (Ceftazidime x Avibactam) S1->S2 S3 Incubation (35°C, 16-20h) S2->S3 S4 OD600 Reading & MIC Determination S3->S4 S5 FICI Calculation (Synergy Validation) S4->S5

Fig 2. High-throughput checkerboard broth microdilution workflow for synergy validation.

Step-by-Step Methodology:

  • Matrix Preparation: In a 96-well plate, dispense serial two-fold dilutions of ceftazidime along the x-axis (columns 1-10) and avibactam along the y-axis (rows A-G). Column 11 serves as the avibactam-only control; Row H serves as the ceftazidime-only control.

  • Inoculum Standardization: Prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) standardized to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to all test wells. Incubate at 35°C in ambient air for 16–20 hours.

  • Endpoint Determination: Read the plate visually or via a spectrophotometer ( OD600​ ). The MIC is the lowest concentration exhibiting no visible growth.

  • FICI Calculation: Calculate synergy using the formula:

    FICI=(MICCeftazidime+Avibactam​/MICCeftazidime​)+(MICAvibactam+Ceftazidime​/MICAvibactam​)

    (Note: Synergy is defined as FICI ≤ 0.5).

Self-Validating System Checkpoint: The FICI must only be calculated if the growth control well reaches an OD600​≥0.1 . The assay is internally validated only if the ceftazidime MIC for the E. coli ATCC 25922 quality control strain falls strictly within the CLSI acceptable range (0.06–0.5 µg/mL)[4].

Conclusion

The initial in vitro characterization of avibactam requires a dual-pronged approach: high-resolution pre-steady-state kinetics to map its reversible covalent mechanism, and rigorous checkerboard microdilution to quantify its synergistic rescue of partner β-lactams. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible data when evaluating next-generation DBO inhibitors.

Sources

Exploratory

Introduction: The Diazabicyclooctane (DBO) Paradigm Shift

Title: Engineering the Next Generation of Diazabicyclooctanes: A Technical Guide to Early-Stage Avibactam Derivative Research The rapid proliferation of serine β-lactamases (SBLs), particularly extended-spectrum β-lactam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Next Generation of Diazabicyclooctanes: A Technical Guide to Early-Stage Avibactam Derivative Research

The rapid proliferation of serine β-lactamases (SBLs), particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases like KPC and OXA-48, has severely compromised the clinical efficacy of foundational β-lactam antibiotics. Traditional β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) rely on a β-lactam core, making them susceptible to the very hydrolytic resistance mechanisms they are meant to thwart. The advent of the diazabicyclooctane (DBO) scaffold, epitomized by avibactam, represents a paradigm shift in inhibitor design.

As a Senior Application Scientist overseeing early-stage antimicrobial drug discovery, I emphasize to my teams that the true power of DBOs lies in their unique mechanism: covalent, yet reversible, acylation. Unlike traditional inhibitors that undergo hydrolytic degradation after acylating the enzyme, avibactam forms a stable carbamyl linkage with the catalytic serine (Ser70). Because the urea linkage in the DBO ring is less intrinsically strained than a standard β-lactam ring, the deacylation process occurs via intramolecular recyclization rather than hydrolysis ()[1]. This means the intact inhibitor is regenerated and released, capable of neutralizing subsequent β-lactamase molecules ()[1].

Rational Design and Structure-Activity Relationship (SAR)

Early-stage research on avibactam derivatives focuses heavily on modifications at the C2 position of the 1,6-diazabicyclo[3.2.1]octane ring. The native carboxamide group of avibactam is highly effective against Ambler Class A and C enzymes, but exhibits variable kinetics against Class D enzymes like OXA-48 ()[2].

By substituting the C2 position with amidines, sulfonyl amidines, or thio-substituents, researchers aim to tune the electronic environment and steric bulk of the inhibitor. An electron-withdrawing group at C2 is critical to increase the reactivity of the 2-imidazolone backbone, facilitating the nucleophilic attack by Ser70 ()[3]. Interestingly, increasing the steric bulk at the C2 position can lead to a dual-action phenotype. Larger C2 derivatives not only inhibit SBLs but also demonstrate direct binding to Penicillin-Binding Proteins (PBPs), such as PBP2, effectively acting as standalone antibacterial agents ()[4].

Quantitative Kinetic Profiling

To evaluate the efficacy of novel DBOs, we must quantify their acylation efficiency ( k2​/K ) and their residence time (driven by the deacylation rate, koff​ ). Table 1 summarizes the kinetic landscape of avibactam across different SBL classes, establishing the baseline metrics that novel derivatives must surpass.

Table 1: Baseline Kinetic Parameters of Avibactam against Key Serine β-Lactamases

Enzyme (Ambler Class)Acylation Rate ( k2​/K ) [ M−1s−1 ]Deacylation Rate ( koff​ ) [ s−1 ]Target Profile
CTX-M-15 (Class A) >105 <0.001 Highly efficient acylation; long residence time.
TEM-1 (Class A) 1.6×105 7.5×10−4 Standard baseline for Class A inhibition.
OXA-48 (Class D) ≈103 VariableSlower acylation; primary target for C2 optimization.
PER-2 (Class A ESBL) 2×103 <0.005 Atypical Class A; hydrophobic active site slows acylation.

(Data synthesized from kinetic studies on avibactam mechanisms ()[1] and PER-2 inactivation ()[5].)

Mechanistic Pathway Visualization

Understanding the recyclization pathway is essential for rational drug design. The following diagram illustrates the lifecycle of a DBO inhibitor interacting with an SBL.

Avibactam_Mechanism E Serine β-Lactamase (Apo Enzyme) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (kon) I Avibactam Derivative (DBO Scaffold) I->EI EI_acyl Acyl-Enzyme Intermediate (Covalent Carbamate) EI->EI_acyl Acylation (k2) Ser70 Attack Recycle Recyclization (Ring Closure) EI_acyl->Recycle Deacylation (koff) Recycle->E Enzyme Restored Recycle->I Intact DBO Released

Reversible acylation and recyclization pathway of Avibactam derivatives in Serine β-Lactamases.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols used to evaluate these derivatives must be self-validating. A simple endpoint assay is insufficient; we must capture real-time kinetic data to differentiate between a poor binder and a fast-recycling inhibitor.

Protocol 1: Continuous Spectrophotometric Enzyme Kinetics (Nitrocefin Assay)

Purpose: To determine the apparent inhibition constant ( Kiapp​ ) and acylation rate ( k2​/K ) of novel DBOs. We utilize nitrocefin, a chromogenic cephalosporin, because its hydrolysis yields a distinct color shift (yellow to red, λ=482 nm), allowing precise, real-time tracking of enzyme activity ()[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM phosphate buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate walls ()[1].

  • Enzyme Standardization: Dilute the purified SBL (e.g., CTX-M-15 or OXA-48) to a concentration that yields a linear uninhibited nitrocefin hydrolysis rate ( ΔA482​ of 0.05–0.1 AU/min).

  • Inhibitor Titration: Prepare a 10-point serial dilution of the DBO derivative in the assay buffer.

  • Pre-incubation (The Causality): Because DBOs are covalent inhibitors, time-dependent inhibition must be accounted for. Pre-incubate the enzyme with the inhibitor for exactly 15 minutes at 37°C before adding the substrate. This allows the system to reach a steady-state acyl-enzyme equilibrium.

  • Reaction Initiation & Measurement: Rapidly add nitrocefin (final concentration 100 µM) to all wells. Immediately read the absorbance at 482 nm every 10 seconds for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control (No Inhibitor): Establishes the uninhibited maximum velocity ( Vmax​ ).

    • Negative Control (No Enzyme): Assesses the background autohydrolysis of nitrocefin. If the negative control shows a ΔA482​>0.005 AU/min, the substrate batch is compromised and must be discarded.

Protocol 2: Minimum Inhibitory Concentration (MIC) Checkerboard Synergy Assay

Purpose: To evaluate the ability of the DBO derivative to restore the antibacterial activity of a partner β-lactam (e.g., ceftazidime or meropenem) against resistant clinical isolates ()[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target bacterial strain (e.g., K. pneumoniae expressing OXA-48) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Matrix Plating: In a 96-well plate, create a two-dimensional concentration gradient. Dispense serial dilutions of the β-lactam antibiotic along the x-axis and the DBO derivative along the y-axis.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final inoculum ≈5×105 CFU/mL). Incubate at 37°C for 18-20 hours.

  • Fractional Inhibitory Concentration (FIC) Calculation: Determine the MIC of the drugs alone and in combination. The self-validating metric here is the FIC Index (FICI). Synergy is strictly defined as an FICI ≤0.5 . If the DBO derivative alone shows an MIC <64 mg/L, it suggests direct PBP inhibition rather than just β-lactamase protection ()[6], ()[4].

Workflow Visualization

The integration of chemical synthesis, kinetic profiling, and microbiological evaluation forms a closed-loop optimization cycle.

DBO_Workflow Syn 1. DBO Synthesis (C2 Modification) Enz 2. Enzyme Kinetics (Nitrocefin Assay) Syn->Enz MIC 3. MIC Synergy (Checkerboard) Enz->MIC Mech 4. Target Profiling (SBL vs PBP) MIC->Mech Mech->Syn SAR Feedback Lead 5. Lead Selection (In vivo models) Mech->Lead

Iterative early-stage screening workflow for novel DBO derivatives.

Conclusion

The development of avibactam derivatives requires a delicate balance between maximizing the acylation rate against diverse SBLs and maintaining the unique recyclization mechanism that defines the DBO class. By employing rigorous, self-validating kinetic assays and exploring the structural nuances of the C2 position, researchers can unlock dual-action molecules that not only protect vulnerable β-lactams but actively participate in bacterial cell wall disruption.

References

  • Ehmann, D. E., et al. "Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 2012.[Link]

  • Lahiri, S. D., et al. "Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition." ACS Chemical Biology, 2015.[Link]

  • He, L., et al. "Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem." Beilstein Journal of Organic Chemistry, 2021.[Link]

  • Morinaka, A., et al. "Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins." ACS Chemical Biology, 2016.[Link]

  • Barnes, M. D., et al. "Exploring the Landscape of Diazabicyclooctane (DBO) Inhibition: Avibactam Inactivation of PER-2 β-Lactamase." Antimicrobial Agents and Chemotherapy, 2017.[Link]

  • Abe, T., et al. "Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors." The Journal of Organic Chemistry, 2020.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ceftazidime-Avibactam (CAZ-AVI) Clinical Pharmacology and Experimental Protocols

Target Audience: Researchers, Clinical Microbiologists, and Drug Development Professionals Focus: Mechanistic profiling, susceptibility testing, and pharmacodynamic evaluation of Ceftazidime-Avibactam. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Microbiologists, and Drug Development Professionals Focus: Mechanistic profiling, susceptibility testing, and pharmacodynamic evaluation of Ceftazidime-Avibactam.

Executive Summary & Mechanistic Grounding

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, has severely compromised the efficacy of traditional β-lactam antibiotics. Ceftazidime-avibactam (CAZ-AVI) represents a critical therapeutic countermeasure[1].

Ceftazidime is a third-generation cephalosporin that exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan cross-linking and inducing cell lysis[2]. However, its clinical utility is frequently neutralized by bacterial serine β-lactamases. Avibactam restores ceftazidime's efficacy. Unlike legacy β-lactamase inhibitors (e.g., clavulanate, tazobactam) which form hydrolytically unstable acyl-enzyme intermediates, avibactam is a non-β-lactam diazabicyclooctane (DBO) derivative[3]. It forms a highly stable, slowly reversible carbamate linkage with the catalytic serine residue of Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases[4].

Causality in Design: The recyclization of avibactam's DBO ring allows the intact inhibitor to be released and subsequently inactivate additional β-lactamase enzymes. This unique "recycling" mechanism provides a profound stoichiometric advantage over legacy inhibitors, requiring significantly lower drug concentrations to achieve sustained enzyme inhibition[4].

MOA CAZ Ceftazidime (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) CAZ->PBP Binds Active Site AVI Avibactam (DBO Inhibitor) BL Serine β-Lactamases (Ambler Class A, C, D) AVI->BL Covalent Carbamate Linkage (Reversible & Recyclable) BL->CAZ Hydrolysis (Blocked) CellWall Peptidoglycan Synthesis Inhibition & Cell Lysis PBP->CellWall Prevents Cross-linking

Caption: Mechanism of Action: Avibactam's reversible carbamylation protects ceftazidime from hydrolysis.

Clinical Pharmacology & Breakpoints

CAZ-AVI is FDA-approved for complicated intra-abdominal infections (cIAI, in combination with metronidazole), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP)[5][6].

To ensure clinical efficacy, susceptibility testing must be rigorously standardized. The minimum inhibitory concentration (MIC) breakpoints have been harmonized across major regulatory bodies based on pharmacokinetic/pharmacodynamic (PK/PD) target attainment models (fT>MIC for ceftazidime and critical threshold time for avibactam)[7].

Table 1: Standardized MIC and Disk Diffusion Breakpoints[5][7][8]
Pathogen / GroupRegulatory BodySusceptible (MIC)Resistant (MIC)Disk Diffusion (S)Disk Diffusion (R)
Enterobacterales FDA / CLSI≤ 8/4 mg/L≥ 16/4 mg/L≥ 21 mm (30/20 µg)≤ 20 mm (30/20 µg)
EUCAST≤ 8/4 mg/L> 8/4 mg/L≥ 13 mm (10/4 µg)< 13 mm (10/4 µg)
P. aeruginosa FDA / CLSI≤ 8/4 mg/L≥ 16/4 mg/L≥ 21 mm (30/20 µg)≤ 20 mm (30/20 µg)
EUCAST≤ 8/4 mg/L> 8/4 mg/L≥ 17 mm (10/4 µg)< 17 mm (10/4 µg)

Note: Avibactam is always tested at a fixed concentration of 4 mg/L in broth microdilution, regardless of the ceftazidime concentration[7][8].

Experimental Protocol I: Broth Microdilution (BMD) Susceptibility Testing

Scientific Rationale: The fixed 4 mg/L avibactam concentration is not arbitrary; it represents the critical threshold concentration (CT) maintained in human plasma for >50% of the dosing interval following the standard 2000/500 mg q8h intravenous infusion[7]. Testing with a fixed concentration rather than a fixed ratio ensures the in vitro assay accurately mirrors in vivo pharmacokinetics.

Materials Required
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime reference powder and Avibactam sodium reference powder

  • 96-well sterile microtiter plates

  • Quality Control (QC) Strains: K. pneumoniae ATCC 700603, E. coli ATCC 25922[9]

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock:

    • Dissolve ceftazidime and avibactam in sterile water (or appropriate solvent per CLSI guidelines) to create concentrated stock solutions (e.g., 5120 mg/L).

  • Plate Formulation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of ceftazidime working solution to well 1. Perform 2-fold serial dilutions from well 1 to well 11, discarding 50 µL from well 11. Well 12 serves as the growth control.

    • Critical Step: Add avibactam to all test wells (1 through 11) such that the final concentration in each well, after inoculum addition, is exactly 4 mg/L.

  • Inoculum Standardization:

    • Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Dilute the suspension 1:20 in CAMHB to yield ~7.5 × 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted inoculum to all wells. The final well volume is 100 µL, and the final bacterial concentration is ~5 × 10^5 CFU/mL.

    • Incubate the plates at 35±2°C in ambient air for 16–20 hours.

  • Interpretation:

    • The MIC is read as the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

BMD_Workflow Prep Prepare CAMHB & Antibiotic Stocks Dilution Serial Ceftazidime Dilution (0.125 - 128 mg/L) + Fixed 4 mg/L Avibactam Prep->Dilution Inoculate Inoculate Plates (Final: 5x10^5 CFU/mL) Dilution->Inoculate Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read Determine MIC (No visible growth) Incubate->Read

Caption: Workflow for Ceftazidime-Avibactam Broth Microdilution Susceptibility Testing.

Experimental Protocol II: In Vitro Time-Kill Assay

Scientific Rationale: While MIC dictates susceptibility, time-kill assays map the pharmacodynamic profile. Ceftazidime exhibits time-dependent bactericidal activity, meaning efficacy is driven by the duration the free drug concentration remains above the MIC ( fT>MIC​ )[7]. This protocol validates the bactericidal nature of CAZ-AVI against specific MDR isolates.

Step-by-Step Methodology
  • Culture Preparation:

    • Grow the target isolate in CAMHB to the logarithmic growth phase. Adjust the suspension to a starting inoculum of approximately 1×106 CFU/mL.

  • Drug Exposure:

    • Prepare flasks containing CAMHB with CAZ-AVI at concentrations equivalent to 1×, 4×, and 8× the previously determined MIC for the specific isolate. Include a drug-free growth control flask.

  • Incubation & Sampling:

    • Incubate flasks at 37°C with continuous shaking (150 rpm) to ensure aeration.

    • Extract 500 µL aliquots at predefined time points: 0, 2, 4, 8, 12, and 24 hours.

  • Drug Neutralization (Critical Step):

    • To prevent drug carryover from artificially suppressing growth on the agar plates, immediately centrifuge the extracted aliquots (10,000 × g for 5 mins), discard the supernatant, and resuspend the bacterial pellet in sterile Phosphate-Buffered Saline (PBS). Repeat this wash step twice.

  • Quantification:

    • Perform 10-fold serial dilutions of the washed suspension in PBS.

    • Plate 100 µL of each dilution onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours at 37°C.

  • Data Analysis:

    • Count colonies to calculate CFU/mL. Plot log10​ CFU/mL against time.

    • Validation Metric: A bactericidal effect is strictly defined as a ≥3log10​ reduction in CFU/mL (99.9% kill) compared to the initial inoculum at 24 hours.

Resistance Mechanisms and Clinical Limitations

While avibactam broadly inhibits serine β-lactamases, it is structurally incapable of inhibiting Metallo-β-Lactamases (MBLs), such as NDM, VIM, and IMP[9]. MBLs utilize zinc ions at their active site to hydrolyze the β-lactam ring, entirely bypassing the serine-based covalent mechanism that avibactam targets[4]. Consequently, CAZ-AVI is ineffective against MBL-producing strains unless combined with an MBL-stable β-lactam, such as aztreonam, a combination currently endorsed by IDSA guidelines for specific MBL-CRE infections[10].

Furthermore, resistance can emerge via specific amino acid substitutions in KPC enzymes (e.g., KPC-3 D179Y mutations). These mutations alter the enzyme's omega loop, reducing avibactam's binding affinity. Paradoxically, these same mutations often restore susceptibility to ceftazidime or meropenem, highlighting the need for continuous, dynamic susceptibility monitoring during prolonged therapy.

References

  • Clinical susceptibility breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa for the ceftazidime-avibactam dosage regimen Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • The β-Lactams Strike Back: Ceftazidime-Avibactam National Center for Biotechnology Information (NCBI) URL:[Link]

  • Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition ACS Publications URL:[Link]

  • Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections Dove Medical Press URL:[Link]

  • Ceftazidime-Avibactam: a Novel Cephalosporin/b-lactamase Inhibitor Combination SciSpace URL:[Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections Infectious Diseases Society of America (IDSA) URL:[Link]

  • Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales National Center for Biotechnology Information (NCBI) URL:[Link]

  • AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use (FDA Label) U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application

Application of Ceftazidime-Avibactam in the Treatment of KPC-Producing Klebsiella pneumoniae: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ceftazidime-avibactam for treating infections caused by Klebsiella pneumoniae c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ceftazidime-avibactam for treating infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae. This guide delves into the underlying scientific principles, provides detailed experimental protocols, and discusses critical considerations for the effective in vitro and in vivo evaluation of this important antibiotic combination.

Introduction: The Challenge of KPC-Producing Klebsiella pneumoniae

Carbapenem-resistant Enterobacterales (CRE), particularly KPC-producing Klebsiella pneumoniae, pose a significant global health threat due to limited treatment options and high mortality rates. The production of KPC enzymes, a type of Ambler class A β-lactamase, confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered last-resort agents.

The development of ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel non-β-lactam β-lactamase inhibitor, has been a major advancement in combating these multidrug-resistant organisms.[1] Avibactam effectively inhibits KPC enzymes, restoring the activity of ceftazidime.[2] This guide will provide a detailed framework for studying the efficacy and mechanisms of ceftazidime-avibactam against KPC-producing K. pneumoniae.

Mechanism of Action: A Synergistic Partnership

The efficacy of ceftazidime-avibactam lies in the complementary actions of its two components. Ceftazidime, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, in KPC-producing strains, ceftazidime is rapidly hydrolyzed by the KPC enzyme.

Avibactam is a diazabicyclooctane (DBO) β-lactamase inhibitor that forms a reversible covalent adduct with the serine residue in the active site of KPC enzymes.[3] This binding event inactivates the β-lactamase, protecting ceftazidime from degradation and allowing it to exert its bactericidal activity.[3] It is important to note that avibactam does not possess intrinsic antibacterial activity.

cluster_bacterium KPC-producing K. pneumoniae Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits Avibactam Avibactam KPC_Enzyme KPC Enzyme Avibactam->KPC_Enzyme Inhibits KPC_Enzyme->Ceftazidime Hydrolyzes/Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Caption: Mechanism of action of ceftazidime-avibactam against KPC-producing K. pneumoniae.

Clinical Efficacy and Resistance

Clinical Significance

Numerous studies have demonstrated the clinical efficacy of ceftazidime-avibactam in treating serious infections caused by KPC-producing K. pneumoniae, including bacteremia, pneumonia, and complicated intra-abdominal and urinary tract infections.[1][4][5] In retrospective studies, treatment with ceftazidime-avibactam has been associated with lower mortality rates compared to other treatment regimens.[1]

Mechanisms of Resistance

Despite its effectiveness, resistance to ceftazidime-avibactam can emerge. The primary mechanisms of resistance in KPC-producing K. pneumoniae include:

  • Mutations in the blaKPC gene: Amino acid substitutions within the Ω-loop of the KPC enzyme, particularly at position 179 (e.g., D179Y), can reduce the binding affinity of avibactam, thereby compromising its inhibitory activity.[2][6]

  • Increased blaKPC expression: Upregulation of KPC production, often coupled with porin loss (e.g., OmpK35/36 deficiency), can lead to an overwhelming amount of the enzyme, effectively titrating out the avibactam.[6]

  • Efflux pumps: Overexpression of efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[7]

It is crucial for researchers to be aware of these resistance mechanisms when evaluating the activity of ceftazidime-avibactam and investigating treatment failures.

In Vitro Evaluation: Protocols and Methodologies

Accurate and standardized in vitro testing is fundamental to understanding the activity of ceftazidime-avibactam. The following protocols are based on established methodologies, primarily from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Stock Solutions

Rationale: Proper preparation and storage of antibiotic stock solutions are critical for accurate and reproducible results.

Protocol:

  • Reagents and Materials:

    • Ceftazidime analytical standard powder

    • Avibactam analytical standard powder

    • Sterile, purified water (e.g., water for injection or equivalent)

    • Sterile, conical tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • -70°C or colder freezer

  • Procedure:

    • Aseptically weigh the required amount of ceftazidime and avibactam powder.

    • Reconstitute each drug in sterile water to create a high-concentration stock solution (e.g., 5,120 µg/mL).[7]

    • Ensure complete dissolution by vortexing.

    • Prepare single-use aliquots of the stock solutions and store them at -70°C or colder until use. Avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency. This protocol adheres to the guidelines outlined in CLSI document M07.[8]

Protocol:

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Ceftazidime and avibactam stock solutions

    • KPC-producing K. pneumoniae isolate(s)

    • Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)[1][2]

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or turbidimeter

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare a bacterial inoculum by suspending several colonies from an overnight culture in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plate. Avibactam should be added to each well at a fixed concentration of 4 µg/mL.[9]

    • The final volume in each well should be 100 µL, containing the diluted antibiotic and the bacterial inoculum.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Table 1: CLSI Interpretive Criteria for Ceftazidime-Avibactam against Enterobacterales

MIC (µg/mL)Interpretation
≤8/4Susceptible
16/4Intermediate
≥32/4Resistant

Source: CLSI M100[2]

Checkerboard Synergy Assay

Rationale: The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Materials: Same as for broth microdilution.

  • Procedure:

    • Prepare a 96-well microtiter plate with serial two-fold dilutions of ceftazidime along the x-axis and avibactam along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Inoculate each well with a standardized bacterial suspension (5 x 10⁵ CFU/mL) as described for the MIC assay.

    • Include wells with each drug alone to determine their individual MICs.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Read the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Table 2: Interpretation of FIC Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism

Source: Creative Diagnostics[10]

Time-Kill Assay

Rationale: Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Materials:

    • CAMHB

    • Ceftazidime and avibactam stock solutions

    • KPC-producing K. pneumoniae isolate(s)

    • Sterile culture tubes

    • Shaking incubator (35°C ± 2°C)

    • Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

  • Procedure:

    • Prepare a bacterial suspension in CAMHB and grow to early logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL in flasks containing CAMHB with various concentrations of ceftazidime-avibactam (e.g., 0.5x, 1x, 2x, 4x MIC).[9]

    • Include a growth control flask without any antibiotic.

    • Incubate the flasks in a shaking incubator at 35°C ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[11]

    • Perform serial dilutions of the aliquots and plate onto appropriate agar to determine the viable bacterial count (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

cluster_workflow In Vitro Testing Workflow Isolate KPC-K. pneumoniae Isolate Stock Prepare Antibiotic Stock Solutions Isolate->Stock MIC MIC Determination (Broth Microdilution) Stock->MIC Synergy Checkerboard Synergy Assay Stock->Synergy TimeKill Time-Kill Assay Stock->TimeKill Data Data Analysis & Interpretation MIC->Data Synergy->Data TimeKill->Data

Caption: A generalized workflow for the in vitro evaluation of ceftazidime-avibactam.

In Vivo Evaluation: Murine Infection Models

In vivo models are essential for evaluating the efficacy of ceftazidime-avibactam in a physiological context. The murine thigh and sepsis models are commonly used for this purpose.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[12] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.[13]

Murine Thigh Infection Model

Rationale: This localized infection model allows for the direct assessment of an antibiotic's ability to reduce bacterial burden at the site of infection.

Protocol:

  • Animal Preparation:

    • Use specific-pathogen-free mice (e.g., Swiss or C57BL/6), typically female and 8-10 weeks old.

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection.[2] This is crucial as it mimics the immunocompromised state of many patients with these infections.

  • Infection:

    • Prepare a logarithmic-phase culture of the KPC-producing K. pneumoniae strain.

    • Inject 50 µL of the bacterial suspension (e.g., ~10⁷ CFU/mL) into each thigh muscle to achieve a starting inoculum of ~10⁶ CFU.[2]

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer ceftazidime-avibactam (typically at a 4:1 ratio) via subcutaneous or intravenous injection.[3][5] Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Endpoint:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.

    • Aseptically remove the thighs and homogenize the tissue.

    • Perform serial dilutions of the homogenate and plate for CFU enumeration to determine the bacterial load per thigh.[2][14]

Murine Sepsis Model

Rationale: This systemic infection model evaluates the ability of an antibiotic to prevent mortality and control disseminated infection.

Protocol:

  • Animal Preparation:

    • Use immunocompetent or neutropenic mice as required by the study design.

  • Infection:

    • Administer the KPC-producing K. pneumoniae inoculum via intraperitoneal or intravenous injection. The inoculum size should be pre-determined to cause a lethal infection within a specific timeframe.

  • Treatment:

    • Initiate ceftazidime-avibactam treatment at a defined time post-infection (e.g., 1-2 hours).

    • Administer the antibiotic combination via a systemic route (e.g., subcutaneous, intraperitoneal, or intravenous).

  • Endpoint:

    • Monitor the mice for signs of sepsis and survival over a defined period (e.g., 7 days).[15]

    • The primary endpoint is typically survival, and the 50% effective dose (ED₅₀) can be calculated.[1]

    • Secondary endpoints can include bacterial burden in blood, spleen, and liver at specific time points.

Data Presentation and Interpretation

Quantitative data from in vitro and in vivo studies should be presented clearly for easy comparison and interpretation.

Table 3: Example Data from a Murine Thigh Infection Study

Treatment Group (Dose mg/kg)Mean Log₁₀ CFU/Thigh (± SD) at 24hChange from 0h Control (Log₁₀ CFU)
Untreated Control (0h)6.1 ± 0.2N/A
Untreated Control (24h)8.5 ± 0.3+2.4
Ceftazidime-Avibactam (50/12.5)4.9 ± 0.4-1.2
Ceftazidime-Avibactam (100/25)3.2 ± 0.3-2.9

Conclusion

The emergence of KPC-producing Klebsiella pneumoniae necessitates robust research into effective treatment strategies. Ceftazidime-avibactam represents a critical tool in our therapeutic armamentarium. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to conduct rigorous in vitro and in vivo evaluations of this antibiotic combination. By adhering to standardized methodologies and understanding the underlying scientific principles, the scientific community can continue to advance our knowledge of ceftazidime-avibactam and optimize its use in combating these formidable pathogens.

References

  • The Rapid Emergence of Ceftazidime-Avibactam Resistance Mediated by KPC Variants in Carbapenem-Resistant Klebsiella pneumoniae in Zhejiang Province, China. (2022). MDPI. [Link]

  • Ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae accompanied hypermucoviscosity acquisition. (2024). PMC. [Link]

  • Efficacy of Ceftazidime-Avibactam Salvage Therapy in Patients With Infections Caused by Klebsiella pneumoniae Carbapenemase–producing K. pneumoniae. (2019). Clinical Infectious Diseases. [Link]

  • Ceftazidime-avibactam in the treatment of infections caused by KPC-producing Klebsiella pneumoniae: factors associated with clinical efficacy in a single-center cohort. (2020). PubMed. [Link]

  • Efficacy of ceftazidime-avibactam in the treatment of carbapenem-resistant Klebsiella pneumoniae infections: Focus on solid organ transplantation recipients. (2024). PubMed. [Link]

  • Ceftazidime/avibactam resistance is associated with different mechanisms in KPC-producing Klebsiella pneumoniae strains in. (2021). AKJournals. [Link]

  • The Clinical Efficacy of Adding Ceftazidime/Avibactam to Standard Therapy in Treating Infections Caused by Carbapenem-Resistant Klebsiella pneumonia with blaOXA-48-like Genes. (2024). PMC. [Link]

  • Diversity of ceftazidime-avibactam resistance mechanism. (2022). Dove Medical Press. [Link]

  • Molecular mechanisms responsible KPC-135-mediated resistance to ceftazidime-avibactam in ST11-K47 hypervirulent Klebsiella pneumoniae. (2024). Taylor & Francis Online. [Link]

  • In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae. (2021). Frontiers in Microbiology. [Link]

  • Two primary mechanisms are responsible for CAZ/AVI resistance in KPC-Kp that do not also harbor metallo-β-lactamase (MBL) encoding genes. (2021). Frontiers. [Link]

  • Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China. (2020). Frontiers. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. [Link]

  • Ethical considerations regarding animal experimentation. (2022). PMC. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • In vitro time–kill assay using ceftazidime-avibactam (CZA) alone or... ResearchGate. [Link]

  • Efficacy of ceftazidime/avibactam in murine systemic infection model.... ResearchGate. [Link]

  • Evaluation of ceftazidime/avibactam alone and in combination with amikacin, colistin and tigecycline against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae by in vitro time-kill experiment. (2021). PLOS ONE. [Link]

  • Ethical considerations in the use of animal models in infection. PubMed. [Link]

Sources

Method

Avibactam for infections caused by OXA-48 producing Enterobacterales

Application Note: Evaluating Ceftazidime-Avibactam Efficacy Against OXA-48-Producing Enterobacterales Executive Summary The global proliferation of carbapenem-resistant Enterobacterales (CRE) poses a severe clinical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating Ceftazidime-Avibactam Efficacy Against OXA-48-Producing Enterobacterales

Executive Summary

The global proliferation of carbapenem-resistant Enterobacterales (CRE) poses a severe clinical and developmental challenge. Among the primary resistance mechanisms is the production of OXA-48, an Ambler Class D carbapenemase that severely compromises the efficacy of standard β-lactams. Ceftazidime-avibactam (CAZ-AVI) represents a critical therapeutic intervention, uniquely capable of neutralizing this enzyme. This application note details the mechanistic rationale behind CAZ-AVI's efficacy against OXA-48 producers and provides rigorously validated protocols for in vitro susceptibility testing and time-kill kinetic assays.

Mechanistic Grounding: Avibactam and OXA-48

Avibactam is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. Unlike traditional "suicide" inhibitors (e.g., clavulanic acid, tazobactam) that are permanently hydrolyzed and destroyed during enzyme inactivation, avibactam employs a reversible, covalent inhibition mechanism[1].

When avibactam encounters the active-site serine of the OXA-48 enzyme, it undergoes a nucleophilic attack. The C7-N6 bond of the avibactam ring opens, forming a highly stable acyl-enzyme complex[2]. Crucially, the carbamylated intermediate resists hydrolysis (deacylation path 1 is blocked). Instead, the complex undergoes a slow recyclization process (deacylation path 2), which releases the intact avibactam molecule and regenerates the active enzyme[2]. This unique recycling mechanism allows a single avibactam molecule to sequentially neutralize multiple OXA-48 enzymes, providing sustained protection for the partner cephalosporin, ceftazidime.

MOA OXA48 OXA-48 Active Site Serine Complex Reversible Covalent Acyl-Enzyme Complex OXA48->Complex Nucleophilic attack Avibactam Avibactam (DBO Inhibitor) Avibactam->Complex Ring opening (C7-N6) Hydrolysis Hydrolysis (Blocked Pathway) Complex->Hydrolysis Deacylation Path 1 (Inhibited) Regeneration Enzyme Regeneration & Intact Avibactam Release Complex->Regeneration Slow recyclization (Deacylation Path 2) Regeneration->OXA48 Reversible binding

Reversible covalent inhibition mechanism of OXA-48 by avibactam.

Application Protocol 1: Broth Microdilution (BMD) Susceptibility Testing

Causality & Trustworthiness: While automated susceptibility platforms are widely used in clinical microbiology, they can exhibit variable performance and false resistance reporting for CAZ-AVI against specific CRE isolates[3]. Therefore, standard Broth Microdilution (BMD) remains the definitive, self-validating gold standard. The protocol incorporates specific Quality Control (QC) strains to ensure the integrity of the avibactam concentration.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime powder (potency-adjusted)

  • Avibactam powder (potency-adjusted)

  • 96-well sterile microtiter plates

Step-by-Step Methodology:

  • Drug Preparation: Prepare a two-fold serial dilution of ceftazidime (ranging from 0.12 to 128 mg/L) in CAMHB. Add avibactam to every well at a fixed, continuous concentration of 4 mg/L[4].

  • Inoculum Standardization: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension in CAMHB to achieve a final target inoculum of 5×105 CFU/mL per well. Inoculate within 15 minutes of preparation to prevent cell replication prior to exposure.

  • Validation Controls: Concurrently run the following QC strains: E. coli ATCC 25922 (to validate baseline ceftazidime activity) and K. pneumoniae ATCC 700603 (to validate avibactam's inhibitory rescue).

  • Incubation & Reading: Incubate plates at 35±2°C in ambient air for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth[5].

Table 1: Interpretive Breakpoints and QC Ranges for Ceftazidime-Avibactam

Guideline / StrainSusceptible (S)Resistant (R)Expected QC Range (mg/L)
CLSI (Enterobacterales) ≤ 8/4 mg/L≥ 16/4 mg/LN/A
EUCAST (Enterobacterales) ≤ 8/4 mg/L> 8/4 mg/LN/A
E. coli ATCC 25922 N/AN/A0.12/4 – 0.5/4
K. pneumoniae ATCC 700603 N/AN/A0.25/4 – 1/4

Note: Breakpoints are based on the ceftazidime concentration tested with a fixed 4 mg/L avibactam[3].

Application Protocol 2: Time-Kill Kinetics Assay

Causality & Trustworthiness: MIC values only indicate bacteriostatic activity (stasis). For critical infections caused by OXA-48 producers, establishing the bactericidal kinetics of CAZ-AVI—either as monotherapy or in combination (e.g., with aztreonam or colistin for complex XDR strains)—is essential[6]. The time-kill assay provides a dynamic, self-validating map of bacterial survival over 24 hours.

Step-by-Step Methodology:

  • Preparation of Test Vials: Prepare glass flasks containing 20 mL of CAMHB. Supplement with CAZ-AVI at clinically relevant free-drug concentrations (e.g., 1×, 4×, 8×, and 16× the isolate's MIC)[5]. Include a drug-free growth control flask.

  • Inoculation: Introduce a logarithmic-phase culture of the OXA-48 isolate to achieve a starting inoculum of 5×105 to 1×106 CFU/mL.

  • Incubation & Sampling: Incubate flasks at 37°C with continuous agitation. Remove 100 µL aliquots at predefined time intervals: 0, 2, 4, 6, 8, and 24 hours[6].

  • Quantification: Perform serial 10-fold dilutions of each aliquot in sterile 0.9% NaCl. Plate 10 µL of each dilution onto Mueller-Hinton agar plates.

  • Data Analysis: Incubate plates for 24 hours at 37°C and count colonies. Plot the log10​ CFU/mL against time to assess the kinetic drop.

Workflow Inoculum Prepare Inoculum (5x10^5 CFU/mL) Incubation Incubate at 37°C (0, 2, 4, 6, 8, 24h) Inoculum->Incubation DrugPrep Prepare CAZ-AVI (Multiples of MIC) DrugPrep->Incubation Plating Serial Dilution & Plating Incubation->Plating Analysis Calculate Log10 Reduction (≥3 log10 = Bactericidal) Plating->Analysis

Step-by-step experimental workflow for the time-kill kinetics assay.

Table 2: Time-Kill Assay Interpretation Criteria

Outcome CategoryQuantitative DefinitionClinical Implication
Bactericidal Activity ≥3log10​ CFU/mL reduction from initial inoculum at 24hEffective pathogen eradication[6].
Bacteriostatic Activity <3log10​ CFU/mL reduction from initial inoculum at 24hGrowth inhibition without total clearance.
Synergy (Combinations) ≥2log10​ CFU/mL reduction vs. most active single agentValidates combination therapy (e.g., CAZ-AVI + Aztreonam).
Antagonism ≥1log10​ CFU/mL increase vs. least active single agentCombination should be strictly avoided clinically.

References

  • European Centre for Disease Prevention and Control (ECDC). "Emergence of resistance to ceftazidime-avibactam in carbapenem-resistant Enterobacteriaceae." Europa.eu.3

  • Yin, D., et al. "Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria." Engineering.1

  • Lahiri, A. K., et al. "Inhibition Mechanism of Class D β-Lactamases by Avibactam." ACS Catalysis. 2

  • International Health Management Associates (IHMA). "In Vitro Activities of Ceftazidime-avibactam and Comparator Agents against Enterobacteriaceae and Pseudomonas aeruginosa." IHMA.com. 4

  • Medical Journal of Islamic World Academy of Sciences. "In Vitro Efficacy of Ceftazidime-avibactam Against blaOXA-48-producing Klebsiella pneumoniae Isolates." MJIMA.org. 5

  • Montero, M. M., et al. "Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa..." Microbiology Spectrum (ASM). 6

Sources

Application

Application Note: Advanced Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Avibactam

Audience: Pharmacometricians, Preclinical Researchers, and Clinical Pharmacologists Focus: Mechanistic PK/PD modeling, Population Pharmacokinetics (PopPK), and Monte Carlo simulations for Avibactam combination therapies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacometricians, Preclinical Researchers, and Clinical Pharmacologists Focus: Mechanistic PK/PD modeling, Population Pharmacokinetics (PopPK), and Monte Carlo simulations for Avibactam combination therapies.

Mechanistic Rationale: The Shift to Threshold Concentration ( CT​ )

Avibactam is a non- β -lactam, diazabicyclooctane (DBO) β -lactamase inhibitor. Unlike traditional antibiotics, avibactam lacks clinically relevant direct antibacterial activity. Instead, it covalently and reversibly binds to Ambler Class A, Class C, and some Class D β -lactamases, protecting its partner β -lactam from enzymatic degradation[1].

Because avibactam acts as a restorer of susceptibility rather than a direct killing agent, traditional Minimum Inhibitory Concentration (MIC)-driven pharmacodynamics are insufficient. Instead, avibactam efficacy is driven by the Threshold Concentration ( CT​ ) [2]. The CT​ represents the minimum continuous concentration of the inhibitor required in the target tissue to suppress β -lactamase activity. The critical PK/PD index for avibactam is %fT > CT​ (the percentage of the dosing interval during which the free drug concentration remains above the threshold)[2].

Quantitative PK/PD Targets

To achieve clinical efficacy, both the partner β -lactam and avibactam must simultaneously achieve their respective PK/PD targets at the site of infection. This is known as Joint Target Attainment [3].

Table 1: Validated Joint PK/PD Targets for Avibactam Combinations

Combination TherapyTarget PathogensPartner Drug PK/PD TargetAvibactam PK/PD TargetJoint PTA Success Threshold
Ceftazidime-Avibactam Enterobacteriaceae, P. aeruginosa50% fT > MIC (8 mg/L)50% fT > CT​ (1 mg/L) 90%[3]
Aztreonam-Avibactam MBL-producing Gram-negatives60% fT > MIC50% fT > CT​ (2.5 mg/L) 90%[1][2]

Note: A target MIC of 8 mg/L for ceftazidime was selected based on global surveillance data capturing the MIC90 for unselected clinical isolates of Enterobacteriaceae and P. aeruginosa[2][3].

Population Pharmacokinetic (PopPK) Architecture

To translate preclinical CT​ targets into human dosing regimens, a robust PopPK model is required. Avibactam exhibits biphasic distribution, necessitating a two-compartment disposition model with zero-order intravenous infusion and first-order elimination[4].

Causality in Covariate Selection: Avibactam is predominantly cleared via the kidneys in its unchanged form. Therefore, Creatinine Clearance (CrCL) is the primary structural covariate driving central clearance (CL)[4]. Failure to scale CL by CrCL would result in toxic accumulation in renally impaired patients or sub-therapeutic failures in patients with Augmented Renal Clearance (ARC). Additionally, body weight is incorporated via allometric scaling to adjust the central ( Vc​ ) and peripheral ( Vp​ ) volumes of distribution[4].

PopPK Infusion IV Infusion (Zero-Order) Central Central Compartment (Vc) Avibactam Infusion->Central Rate Peripheral Peripheral Compartment (Vp) Avibactam Central->Peripheral Intercompartmental Clearance (Q) Elimination Elimination (CL) First-Order (Renal) Central->Elimination CL Peripheral->Central Q Covariate Covariate: CrCL & Weight (Drives CL & Vc/Vp) Covariate->Central Allometric Scaling Covariate->Elimination Covariate Effect on CL

Avibactam 2-Compartment Population Pharmacokinetic Model Architecture.

Protocol: In Vivo Determination of Avibactam PK/PD Indices

To empirically determine the 50% fT > CT​ target, researchers utilize neutropenic murine infection models. The following protocol isolates the PK/PD index driving avibactam efficacy.

Step 1: Pathogen Selection & Baseline Susceptibility

  • Select clinical isolates of Enterobacteriaceae and P. aeruginosa expressing diverse β -lactamases (e.g., KPC-2, CTX-M-15, AmpC)[5].

  • Determine baseline MICs using CLSI broth microdilution standards. Include quality control strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) to validate assay integrity[1].

Step 2: Neutropenia Induction

  • Administer cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1) via intraperitoneal injection.

  • Causality: Eliminating host neutrophils ensures that the observed bacterial log-kill is exclusively mediated by the drug combination, preventing confounding immune clearance.

Step 3: Infection & Dose Fractionation

  • Inoculate 107 CFU/mL of the pathogen into the murine thigh muscle or lungs[2].

  • Administer the partner drug (e.g., Ceftazidime) at a fixed dose known to be ineffective against the resistant strain.

  • Administer Avibactam using a dose fractionation strategy (e.g., total doses ranging from 1 to 256 mg/kg/day, fractionated into q2h, q4h, q8h, and q12h regimens).

  • Causality: Dose fractionation intentionally decouples highly correlated PK parameters ( Cmax​ , AUC, and %fT). This mathematical separation is the only way to definitively prove that %fT > CT​ (rather than AUC or Cmax​ ) drives avibactam's inhibitory efficacy[2][3].

Step 4: Efficacy Readout & Self-Validation

  • Euthanize mice at 24 hours post-infection. Homogenize tissues and plate for CFU counting.

  • Validation Check: A vehicle-control group must be included. If the vehicle control fails to demonstrate a 1-2 log10​ CFU increase over 24 hours, the assay is invalid. Time-dependent β -lactams require active bacterial replication to exert bactericidal effects.

Protocol: Executing a Joint PTA Monte Carlo Simulation

Once the preclinical target (e.g., 50% fT > 1 mg/L) is established[3], Monte Carlo simulations are used to validate clinical dosing regimens across diverse patient populations.

PKPD_Workflow A 1. In Vitro Susceptibility (MIC & CT Determination) B 2. In Vivo Infection Models (Neutropenic Murine) A->B Defines Thresholds C 3. PopPK Modeling (Clinical Data Integration) B->C PK/PD Index (%fT > CT) D 4. Monte Carlo Simulation (Virtual Patient Cohorts) C->D PopPK Parameters E 5. Joint PTA Analysis (Efficacy Validation) D->E Simulated Exposures

End-to-End Workflow for Avibactam PK/PD Target Attainment and Dose Selection.

Step 1: Model Initialization & Covariate Distribution

  • Input the 2-compartment PopPK parameters ( Vc​ , Vp​ , CL, Q) and their Inter-Individual Variability (IIV) into a simulation environment (e.g., NONMEM, R/rxode2).

  • Generate a virtual cohort of 5,000 patients[3][5]. Sample demographic covariates (Weight, CrCL) from distributions representative of the target indication (e.g., Complicated Intra-Abdominal Infections[cIAI] or Nosocomial Pneumonia [NP])[3].

Step 2: Model Validation (pcVPC)

  • Validation Check: Before simulating unobserved regimens, perform a Prediction-Corrected Visual Predictive Check (pcVPC). The observed clinical PK data must fall within the 90% prediction interval of the simulated data. Systematic bias requires model recalibration.

Step 3: Simulating Dosing Regimens

  • Simulate the standard regimen: Ceftazidime-Avibactam 2000/500 mg administered as a 2-hour IV infusion every 8 hours[3].

  • Simulate renally adjusted regimens for cohorts with CrCL 50 mL/min[3][5].

Step 4: Joint Target Calculation

  • For each virtual patient, calculate the free concentration-time profile for both drugs.

  • Evaluate success: A patient is marked as a "Success" only if they simultaneously achieve Ceftazidime 50% fT > 8 mg/L AND Avibactam 50% fT > 1 mg/L[3].

  • Calculate the Probability of Target Attainment (PTA). A regimen is deemed clinically viable if the Joint PTA is 90%[3]. Extended infusion times (e.g., 2-hour or 3-hour infusions) are specifically utilized because they maximize the %fT > CT​ without requiring massive dose escalations[3][4].

References

  • Source: nih.
  • Source: nih.
  • Source: asm.
  • Source: asm.
  • Optimal treatment of ceftazidime-avibactam and aztreonam-avibactam against bloodstream infections or lower respiratory tract infections caused by extensively drug-resistant or pan drug-resistant (XDR/PDR)

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Overcoming Avibactam Resistance in Pseudomonas aeruginosa

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, microbiologists, and drug development professionals troubleshoot and overcome Ceftazidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, microbiologists, and drug development professionals troubleshoot and overcome Ceftazidime-Avibactam (CZA) resistance in Pseudomonas aeruginosa.

Unlike Enterobacteriaceae, where resistance is often monogenic (e.g., a single KPC mutation), P. aeruginosa utilizes a highly dynamic, multi-layered defense system. This guide provides field-proven protocols, mechanistic insights, and self-validating experimental workflows to ensure your data is robust and reproducible.

Part 1: Mechanistic Overview of Avibactam Evasion

Avibactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor. It covalently and reversibly acylates the active site serine of Ambler Class A, C, and some D enzymes. However, clinical and laboratory isolates of P. aeruginosa can develop resistance through a complex interplay of mechanisms[1]:

  • AmpC (PDC) Structural Mutations: Substitutions or deletions in the omega (Ω) loop of the Pseudomonas-derived cephalosporinase (PDC) (e.g., E247K, ΔG203-E219) structurally alter the active site. This simultaneously enhances the enzyme's ability to hydrolyze ceftazidime and sterically hinders avibactam binding[2],[3].

  • Efflux Pump Overexpression: Upregulation of the MexAB-OprM efflux system (often via mutations in regulators like mexR, nalD, or mexZ) actively extrudes both ceftazidime and avibactam from the periplasm[1].

  • Metallo-β-Lactamase (MBL) Acquisition: Avibactam cannot inhibit Class B zinc-dependent MBLs (e.g., VIM, IMP, NDM), rendering the CZA combination ineffective[4],[5].

G A CZA-Resistant P. aeruginosa B AmpC (PDC) Ω-loop Mutations A->B C MexAB-OprM Efflux Overexpression A->C D MBL Acquisition (VIM, IMP, NDM) A->D E Reduced Avibactam Binding Affinity B->E F Active Drug Extrusion C->F G Avibactam Hydrolysis Evasion D->G

Caption: Pathways of Ceftazidime-Avibactam (CZA) resistance in P. aeruginosa.

Quantitative Resistance Baselines

To contextualize your in vitro results, refer to the global surveillance data below. Note the stark contrast in Aztreonam-Avibactam (ATM-AVI) efficacy between Enterobacteriaceae and P. aeruginosa due to the latter's intrinsic efflux capabilities[6].

Table 1: Comparative MIC Data for Aztreonam and Aztreonam-Avibactam

Organism Group ATM-AVI MIC₉₀ (µg/mL) ATM Alone MIC₉₀ (µg/mL) Primary Resistance Drivers
Enterobacteriaceae (All) 0.12 64 KPC, ESBLs
Enterobacteriaceae (MBL+) 1.0 >64 NDM, VIM, IMP
P. aeruginosa (All) 32 32 Efflux, Porin Loss, AmpC

| P. aeruginosa (MBL+) | 32 | 64 | VIM, IMP + MexAB-OprM |

(Data synthesized from 2012–2015 global clinical laboratory isolates[6])

Part 2: Troubleshooting Guides & Experimental Protocols

Q1: How do I accurately profile the specific resistance mechanisms of my CZA-resistant P. aeruginosa isolate?

The Causality: Resistance in P. aeruginosa is rarely monogenic. A high CZA MIC could be driven by MBLs, mutated AmpC, or efflux pumps. Phenotypic testing must be layered with selective inhibitors to isolate the variable, followed by genotypic validation to create a self-validating dataset.

Protocol: Phenotypic & Genotypic Resistance Profiling

  • Baseline MIC Determination: Perform Broth Microdilution (BMD) using cation-adjusted Mueller-Hinton broth (CAMHB). Test Ceftazidime with a fixed Avibactam concentration of 4 µg/mL.

  • Efflux Pump Isolation: Run a parallel BMD assay supplementing the media with the efflux pump inhibitor PAβN (Phenylalanine-arginine β-naphthylamide) at 20 µg/mL.

    • Validation Check: A ≥4-fold decrease in the CZA MIC confirms MexAB-OprM overexpression is a contributing factor.

  • MBL Phenotypic Screening: Run a parallel BMD assay supplementing the media with EDTA (0.1 mM), a zinc chelator.

    • Validation Check: A significant drop in MIC indicates the presence of a zinc-dependent MBL (e.g., VIM or IMP)[7].

  • Genotypic Confirmation (WGS): Extract genomic DNA and perform Whole-Genome Sequencing. Map reads against the PAO1 reference genome to identify structural mutations in bla{AmpC} (specifically the Ω-loop), efflux regulators (mexR, nalD, mexZ), and acquired bla{MBL} genes[1],[3].

Q2: My WGS data confirms an MBL (e.g., VIM-2). How do I test the Aztreonam-Avibactam (ATM-AVI) combination in vitro?

The Causality: MBLs rapidly hydrolyze most β-lactams but cannot hydrolyze the monobactam Aztreonam. However, P. aeruginosa almost always co-produces AmpC (PDC), which does hydrolyze Aztreonam. By adding Avibactam to inhibit AmpC, Aztreonam is protected, allowing it to reach its target (PBP3)[6],[7].

Protocol: ATM-AVI Checkerboard Synergy Assay

  • Plate Preparation: In a 96-well plate, create a 2-fold serial dilution gradient of Aztreonam (Columns 1–8, e.g., 0.25 to 128 µg/mL). Add a fixed concentration of Avibactam (4 µg/mL) to all test wells.

  • Inoculation: Adjust your P. aeruginosa suspension to a 0.5 McFarland standard. Dilute 1:100 in CAMHB and add 50 µL to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Formula: FICI = (MIC of ATM in combination / MIC of ATM alone).

    • Interpretation: Synergy is defined as FICI ≤ 0.5. This validates that Avibactam successfully neutralized the serine β-lactamases, restoring Aztreonam's bactericidal activity[7].

Workflow S1 Isolate Identification (MBL+ P. aeruginosa) S2 Checkerboard Assay ATM + AVI S1->S2 S3 Calculate FICI S2->S3 S4 Synergy (FICI ≤ 0.5) Overcomes Resistance S3->S4 S5 No Synergy (FICI > 0.5) Investigate Efflux S3->S5

Caption: Experimental workflow for evaluating Aztreonam-Avibactam synergy in MBL-producing strains.

Q3: We are observing rapid resistance development during in vitro time-kill assays with CZA. What is the mechanism, and how do we prevent it?

The Causality: Sub-lethal exposure to CZA rapidly selects for spontaneous chromosomal mutations in the ampC gene[8]. These treatment-emergent mutants (PDC variants) undergo structural rearrangements that increase their catalytic efficiency against cephalosporins while simultaneously evading avibactam inhibition[2],[3].

Troubleshooting Steps:

  • Quantify Mutation Frequency: Plate high-density inocula (10⁸ CFU/mL) on agar containing 4× and 8× the MIC of CZA to establish the baseline spontaneous mutation rate of your wild-type strain[8].

  • Optimize Pharmacokinetics (PK/PD): In hollow-fiber infection models, ensure the simulated dosing profile maintains free drug concentrations above the MIC (fT>MIC) for at least 50% of the dosing interval. Sub-therapeutic troughs are the primary driver of AmpC mutant selection.

  • Implement Combination Therapy: To suppress the emergence of AmpC mutants in time-kill assays, combine CZA with an agent that has a completely different mechanism of action, such as an aminoglycoside (e.g., amikacin) or fosfomycin.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does Avibactam sometimes induce AmpC expression in P. aeruginosa? A: While avibactam is a potent inhibitor, at high concentrations it can bind to Penicillin-Binding Proteins (specifically PBP4). This binding disrupts cell wall recycling, leading to the accumulation of cytosolic anhydro-muropeptides. These signaling molecules activate the ampR regulatory cascade, paradoxically inducing the hyper-production of AmpC[9].

Q: Is the Aztreonam-Avibactam combination a guaranteed solution for all MBL-producing P. aeruginosa? A: No. While ATM-AVI is highly effective against MBL-producing Enterobacteriaceae, P. aeruginosa possesses a high degree of intrinsic resistance to Aztreonam due to robust MexAB-OprM efflux and low outer membrane permeability. As shown in Table 1, the MIC₉₀ for ATM-AVI against MBL-positive P. aeruginosa remains high (32 µg/mL)[6]. Additional permeabilizers or efflux inhibitors may be required for complete eradication.

Q: Can blaKPC mutations cause CZA resistance in P. aeruginosa like they do in Klebsiella? A: It is possible but rare. In Enterobacterales, CZA resistance frequently occurs via the D179Y substitution in the KPC enzyme. In P. aeruginosa, however, CZA resistance is overwhelmingly driven by intrinsic chromosomal alterations (AmpC mutations, porin loss, efflux) rather than KPC active-site mutations[10].

Sources

Optimization

Technical Support Center: Troubleshooting Avibactam Degradation in In Vitro Assays

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center for diazabicyclooctane (DBO) assays. As researchers, we often rely on the assumption that avibactam is a fully reversible, sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center for diazabicyclooctane (DBO) assays. As researchers, we often rely on the assumption that avibactam is a fully reversible, stable inhibitor. However, irreproducible IC₅₀ values, drifting time-kill kinetics, and unexplained loss of compound potency often point to a singular culprit: unrecognized degradation. This guide synthesizes thermodynamic principles, kinetic vulnerabilities, and validated methodologies to help you build robust, self-validating in vitro assay systems.

Part I: Mechanistic Deep Dive (FAQs)

Q1: Why does avibactam degrade in my biochemical assays if it is considered a "reversible" inhibitor? A: The assumption of absolute reversibility is a common pitfall. Avibactam inhibits serine β-lactamases (SBLs) by forming a1[1]. For standard SBLs like TEM-1, the2[2], releasing the intact inhibitor.

However, causality dictates that structural strain can be resolved through alternative pathways. In certain high-turnover enzymes (e.g., KPC-2), the3[3]. This forms an imine intermediate that subsequently hydrolyzes to a ketone, permanently destroying the avibactam molecule. If your assay utilizes KPC-2 or similar mutants, you are likely observing enzyme-mediated consumption, not spontaneous buffer degradation.

Q2: How do buffer conditions (pH and temperature) impact avibactam's structural integrity? A: Avibactam's urea core and sulfate moiety are sensitive to nucleophilic attack, which is heavily influenced by pH. LC-MS studies have definitively shown that1[1]. Base-catalyzed hydrolysis opens the DBO ring, rendering it inactive.

Temperature acts as a kinetic multiplier for this degradation. While avibactam is highly stable in standard microbiological media like4[4], prolonged exposure to 37°C in less optimized matrices accelerates breakdown. For instance, in clinical simulations using elastomeric devices at 37°C,5[5].

Part II: Data Synthesis & Diagnostic Workflow

To troubleshoot effectively, you must isolate the variable causing the degradation. Compare your assay parameters against the established stability baselines below.

Table 1: Quantitative Stability Matrix of Avibactam

Matrix / Buffer ConditionTemperatureObserved Stability / Half-lifeMechanistic Cause of Degradation
Aqueous Buffer (pH 8.5) Room TempRapid degradation observedBase-catalyzed hydrolysis of the DBO ring
CA-MHB Broth (pH 7.25) 36°CHalf-life ~446 hoursSlow thermal degradation
Normal Saline / D5W 37°C<90% active after 12 hoursThermal instability over prolonged incubation
KPC-2 Enzyme Assay 37°CAccelerated consumptionE1-type elimination of N-sulfate (imine formation)

Diagnostic Workflow Use the following logic tree to identify the root cause of avibactam degradation in your specific assay setup.

AvibactamWorkflow A Avibactam Assay Inconsistency B Assess Buffer pH A->B C pH > 7.5 (High Degradation Risk) B->C D pH 6.8 - 7.2 (Optimal Stability) B->D E Evaluate Temperature & Incubation Time C->E Adjust pH D->E F >37°C or >12-24h (Thermal Degradation) E->F G ≤37°C, <12h E->G H Check Enzyme Target (e.g., KPC-2 vs CTX-M-15) F->H Reduce Temp/Time G->H I Enzyme-Mediated Desulfation/Hydrolysis H->I High turnover mutants J Normal Recyclization (Intact Avibactam) H->J Standard SBLs

Logical troubleshooting workflow for identifying and resolving avibactam degradation in assays.

Part III: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed degradation is an experimental reality and not an artifact of poor handling.

Protocol A: Preparation and Storage of Avibactam Stocks

Causality: Repeated freeze-thaw cycles and exposure to basic pH during reconstitution irreversibly open the DBO ring.

  • Reconstitution: Weigh avibactam sodium salt and reconstitute in LC-MS grade water or a slightly acidic/neutral buffer (pH 6.5–7.0) to a concentration of 10 mg/mL. Never use Tris buffers at pH > 7.5 for stock preparation.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent photolytic and thermal degradation.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Self-Validation Checkpoint (The "No-Enzyme" Control): Every time you run an assay, incubate an identical concentration of avibactam in your assay buffer without the enzyme for the exact duration and temperature of your experiment. If this control shows >5% loss of inhibitory activity (via a secondary nitrocefin reporter assay), your buffer system—not the enzyme—is destroying the compound.

Protocol B: LC-MS/MS Workflow for Quantifying Avibactam Integrity

Causality: Functional assays cannot distinguish between intact avibactam that is simply outcompeted by a substrate versus avibactam that has been chemically degraded. Direct mass spectrometry is required to monitor the intact DBO ring.

  • Quenching: At designated time points, extract 50 µL of the assay mixture and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid drops the pH to stabilize the DBO ring, while the organic solvent precipitates the enzyme, halting both enzymatic and base-catalyzed hydrolysis.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to an LC vial.

  • Chromatography & Detection: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile with 0.1% Formic acid. Monitor avibactam in negative electrospray ionization (ESI-) mode targeting the parent mass (m/z 264.2).

  • Self-Validation Checkpoint (Matrix Spike Recovery): To prove your quenching step isn't causing degradation, spike a known concentration of avibactam directly into the already quenched assay matrix (containing denatured enzyme). Calculate the recovery area. A recovery of >95% validates that your extraction methodology preserves the structural integrity of the analyte.

References
  • Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition ACS Publications URL:[Link]

  • The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam Taylor & Francis URL:[Link]

  • Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence MDPI URL:[Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media ASM Journals URL:[Link]

  • Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PNAS URL:[Link]

Sources

Troubleshooting

Addressing porin loss and its effect on Avibactam efficacy

Welcome to the Technical Support Center for Antimicrobial Resistance Mechanisms . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Resistance Mechanisms . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the causality of porin-mediated resistance to Ceftazidime-Avibactam (CZA) and provide self-validating experimental frameworks to ensure your data is robust, reproducible, and mechanistically sound.

SECTION 1: Mechanistic Insights & FAQs

Q: How does the loss of outer membrane porins impact Ceftazidime-Avibactam efficacy? A: Avibactam is a synthetic, non-β-lactam β-lactamase inhibitor that covalently and reversibly binds to serine carbapenemases (like KPC), shielding ceftazidime from hydrolysis[1]. However, to reach their targets in the periplasmic space, both molecules must diffuse through outer membrane porins—primarily OmpK35 and OmpK36 in Klebsiella pneumoniae, and OprD in Pseudomonas aeruginosa[1]. Loss-of-function mutations (e.g., frameshifts truncating OmpK35) or reduced expression restrict drug entry[2]. While porin loss alone typically causes only modest MIC elevations, it acts synergistically with high-level β-lactamase expression (e.g., KPC-3 transposition or ESBL co-carriage) to push CZA MICs above the clinical resistance breakpoint (≥16/4 μg/mL)[2][3].

Q: What specific ompK36 mutations should I screen for in CZA-resistant K. pneumoniae isolates? A: You should screen for two primary structural alterations that dictate resistance:

  • IS5 Promoter Insertions: An insertion sequence in the promoter region that drastically downregulates ompK36 expression, typically elevating CZA MICs by at least 2-fold compared to wild-type strains[4].

  • L3 Loop Mutations: A 6-bp insertion encoding a Glycine-Aspartic Acid (GD) duplication at position 134, or amino acid substitutions like T333N and R191L, which physically constrict the porin channel pore, limiting the influx of bulky antibiotic molecules[2][4].

SECTION 2: Quantitative Data Summary

Understanding the compounding effect of multiple resistance mechanisms is critical. The table below summarizes how specific combinations of KPC subtypes and porin mutations shift the median MICs for Ceftazidime and CZA.

KPC SubtypePorin Genotype (ompK36)ESBL Co-carriageMedian Ceftazidime MIC (μg/mL)Median CZA MIC (μg/mL)Clinical Interpretation
KPC-2 Wild-TypeNegative64≤ 1Susceptible
KPC-2 IS5 Insertion / MutatedPositive5122 - 8Susceptible (Elevated)
KPC-3 Wild-TypeNegative2561 - 2Susceptible
KPC-3 Mutated / DeficientPositive> 1024≥ 16Resistant

Data synthesized from comparative genomic and phenotypic analyses of carbapenem-resistant Enterobacteriaceae[2][3][4].

SECTION 3: Visualizing the Resistance Logic

G CZA Ceftazidime-Avibactam (Extracellular) Porin Wild-Type Porins (OmpK35 / OmpK36) CZA->Porin Normal Entry MutPorin Porin Loss / Mutation (IS5 Insertion / GD Duplication) CZA->MutPorin Restricted Entry Periplasm Periplasmic Space (Reduced Drug Concentration) Porin->Periplasm High Concentration MutPorin->Periplasm Low Concentration KPC KPC / ESBL Hyperproduction (Hydrolysis of Ceftazidime) Periplasm->KPC Sub-lethal dose encounters enzymes Resistance Clinical Resistance (MIC ≥ 16/4 μg/mL) KPC->Resistance Synergistic Failure

Mechanism of CZA resistance driven by porin loss and KPC hyperproduction.

SECTION 4: Experimental Protocols & Troubleshooting

To ensure scientific integrity, every protocol must act as a self-validating system. Do not accept results without internal controls confirming the assay's mechanical success.

Protocol 1: Broth Microdilution (BMD) for CZA MIC Determination

Causality: Avibactam must be tested at a fixed concentration to mimic steady-state pharmacokinetics in the patient, while Ceftazidime is serially diluted to find the minimum inhibitory threshold[5].

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension from an 18-24 hour agar plate. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Plate Setup: Prepare serial two-fold dilutions of Ceftazidime (ranging from 0.015 to 128 μg/mL). Add Avibactam to all test wells at a strict, fixed concentration of 4 μg/mL[5][6].

  • Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Self-Validation Checkpoint: You must include K. pneumoniae ATCC 700603 (an ESBL producer) and P. aeruginosa ATCC 27853 in your run[6][7]. If the MIC for ATCC 700603 does not fall within the acceptable quality control range (Ceftazidime alone: 16–64 μg/mL; CZA: ≤ 0.5/4 μg/mL), the avibactam protective effect has failed mechanically, and the entire plate must be discarded[7].

Protocol 2: Molecular Profiling of Porin Integrity (Genotypic & Phenotypic)

Causality: Whole Genome Sequencing (WGS) identifies structural mutations (like GD duplications), but RT-qPCR is required to prove functional silencing (e.g., via IS5 promoter insertions)[4].

  • Nucleic Acid Extraction: Extract genomic DNA and total RNA from mid-log phase cultures (OD600 ~0.5) to capture peak porin expression.

  • Genotypic Screening (PCR/WGS): Amplify ompK35 and ompK36 loci. Sequence the amplicons to check for premature stop codons, frameshifts, or L3 loop insertions (e.g., position 134)[2][4].

  • Phenotypic Expression (RT-qPCR): Reverse transcribe RNA to cDNA. Run qPCR targeting ompK35 and ompK36 transcripts.

  • Self-Validation Checkpoint: Normalize porin expression against a validated housekeeping gene (e.g., rpoB or gyrA). You must run a known wild-type porin-expressing strain (e.g., ATCC 13883) alongside your clinical isolates as a baseline calibrator (set to expression = 1.0). A fold-change of <0.1 confirms functional porin loss.

SECTION 5: Diagnostic Workflow

Workflow Isolate Clinical Isolate (e.g., K. pneumoniae) MIC Broth Microdilution (CZA Fixed Avibactam 4 μg/mL) Isolate->MIC Genotype WGS / PCR (Screen blaKPC & ompK35/36) MIC->Genotype If MIC ≥ 16/4 Expression RT-qPCR / Western Blot (Quantify Porin Expression) Genotype->Expression If ompK intact but MIC elevated Outcome Resistance Mechanism Characterized Genotype->Outcome Expression->Outcome

Step-by-step diagnostic workflow for characterizing CZA resistance mechanisms.

References

  • Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of Klebsiella pneumoniae with Increased Efflux Activity. Antimicrobial Agents and Chemotherapy - ASM Journals. 2

  • Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae. Antimicrobial Agents and Chemotherapy - ASM Journals. 3

  • Role of the Outer Membrane and Porins in Susceptibility of β-Lactamase-Producing Enterobacteriaceae to Ceftazidime-Avibactam. PMC - NIH. 1

  • Impact of ompk36 genotype and KPC subtype on the in vitro activity of ceftazidime/avibactam, imipenem/relebactam and meropenem/vaborbactam against KPC-producing K. pneumoniae clinical isolates. PMC - NIH. 4

  • Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa. PMC - NIH. 5

  • 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION. FDA. 7

  • Multicenter Evaluation of Ceftazidime-Avibactam Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa on the Vitek 2 System. ASM Journals. 6

Sources

Reference Data & Comparative Studies

Validation

Unlocking β-Lactamase Inhibition: A Comparative Analysis of Avibactam vs. Tazobactam

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), evaluating the precise capabilities of β-lactamase inhibitors (BLIs) is paramount to successful drug development and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), evaluating the precise capabilities of β-lactamase inhibitors (BLIs) is paramount to successful drug development and clinical deployment. The evolutionary arms race between bacterial β-lactamases and pharmacological inhibitors dictates the trajectory of our therapeutic pipelines.

This guide provides an objective, data-driven comparison of two pivotal BLIs: Tazobactam (a legacy β-lactam sulfone) and Avibactam (a first-in-class non-β-lactam diazabicyclooctane). By dissecting their structural biology, spectrum of activity, and in vitro efficacy, this document equips researchers with actionable insights for combating multidrug-resistant (MDR) Gram-negative pathogens.

Mechanistic Divergence: Structural Biology of Inhibition

To understand the spectrum of these two inhibitors, we must first examine the causality of their binding kinetics at the molecular level.

Tazobactam operates as a "suicide inhibitor." It features a β-lactam core that mimics the natural substrate of serine β-lactamases[1]. Upon entering the active site, it forms an acyl-enzyme intermediate. However, its efficacy is inherently limited because certain Class A and C enzymes can hydrolyze this intermediate. This hydrolysis effectively destroys the inhibitor and frees the enzyme to continue degrading antibiotics[1].

Avibactam , conversely, utilizes a diazabicyclooctane (DBO) core, completely devoid of a β-lactam ring[2]. It binds covalently to the catalytic serine residue via ring-opening, forming a highly stable complex[3]. Crucially, this reaction is reversible; the DBO ring can recyclize, releasing the intact avibactam molecule to inhibit subsequent enzymes[2][3]. This recyclization prevents the rapid depletion of the inhibitor, providing a profound pharmacokinetic and pharmacodynamic advantage over legacy suicide inhibitors.

MOA cluster_tazo Tazobactam (Suicide Inhibitor) cluster_avi Avibactam (Reversible Covalent) Tazo Tazobactam EnzT Serine β-Lactamase Tazo->EnzT Binds active site AcylT Acyl-Enzyme Intermediate EnzT->AcylT Ring opening Degrad Irreversible Degradation (Enzyme Inactivated) AcylT->Degrad Hydrolysis Avi Avibactam (DBO) EnzA Serine β-Lactamase Avi->EnzA Binds active site AcylA Stable Covalent Complex EnzA->AcylA Ring opening AcylA->Avi Recyclization AcylA->EnzA Intact Enzyme

Fig 1: Mechanistic comparison of Tazobactam (suicide inhibition) vs. Avibactam (reversible binding).

Spectrum of Activity: The Ambler Classification

The structural differences between the two molecules directly dictate the specific enzymes each BLI can neutralize. The Ambler classification divides β-lactamases into four classes (A, B, C, D) based on sequence homology[4].

  • Class A (ESBLs, KPCs): Both molecules potently inhibit Extended-Spectrum β-Lactamases (ESBLs) like CTX-M and SHV[5]. However, Avibactam uniquely inhibits Klebsiella pneumoniae carbapenemases (KPCs), providing a massive advantage in treating carbapenem-resistant Enterobacteriaceae (CRE)[1].

  • Class C (AmpC): Tazobactam is a weak inhibitor of AmpC cephalosporinases and can inadvertently induce their expression in some contexts, leading to treatment failure[6]. Avibactam, due to its stable DBO core, potently inhibits Class C enzymes[3].

  • Class D (OXA): Tazobactam lacks meaningful activity against Class D enzymes. Avibactam successfully inhibits several clinically relevant Class D carbapenemases, most notably OXA-48[4].

  • Class B (Metallo-β-lactamases): Neither inhibitor is active against MBLs (e.g., NDM, VIM, IMP). These enzymes utilize zinc ions rather than a serine residue for hydrolysis, rendering both serine-targeted BLIs ineffective[1][4].

Table 1: Ambler Class Inhibition Profile
Ambler ClassRepresentative EnzymesAvibactam ActivityTazobactam Activity
Class A ESBLs (CTX-M, SHV), KPCPotent (Includes KPC)Moderate (ESBLs only)
Class B MBLs (NDM, VIM, IMP)InactiveInactive
Class C AmpC CephalosporinasesPotentWeak / Inactive
Class D OXA-48PotentInactive

Quantitative Efficacy: In Vitro MIC Data

To objectively evaluate performance, we analyze Minimum Inhibitory Concentration (MIC) data from recent surveillance studies. Table 2 compares Ceftazidime-Avibactam and Ceftolozane-Tazobactam against MDR Gram-negative bacilli[7].

Table 2: Comparative MIC Data
Pathogen ProfileCeftazidime-Avibactam (MIC50 / %S)Ceftolozane-Tazobactam (MIC50 / %S)Clinical Rationale
E. coli (ESBL+)0.125 µg/mL / 100%0.38 µg/mL / 96.5%Both are highly effective against standard ESBLs.
K. pneumoniae (KPC+)1.0 µg/mL / >90%>256 µg/mL / 10%Avibactam is essential for KPC-producing CRE.
P. aeruginosa (MDR)1.5 µg/mL / 94%0.75 µg/mL / 97%Ceftolozane component drives superior anti-pseudomonal activity.

Data Analysis: While Ceftolozane-Tazobactam exhibits exceptional potency against Pseudomonas aeruginosa (driven largely by the ceftolozane component's inherent stability against AmpC and efflux pumps), Ceftazidime-Avibactam is the definitive and required choice for KPC-producing CRE[1][7].

Experimental Methodology: Standardized Broth Microdilution (BMD)

For drug development professionals validating novel BLIs, the CLSI-compliant Broth Microdilution (BMD) assay is the gold standard[8]. The protocol below outlines the self-validating system used to determine the MICs presented above, emphasizing the mechanistic reasoning behind each step.

Protocol: CLSI Broth Microdilution for BLI Evaluation
  • Inoculum Preparation: Isolate colonies from an overnight agar plate and suspend in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum is critical. An excessive bacterial load causes an "inoculum effect," where the sheer volume of β-lactamase produced overwhelms the inhibitor, yielding falsely elevated MICs.

  • Media & Drug Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB). Prepare serial two-fold dilutions of the partner β-lactam (e.g., Ceftazidime).

    • Causality: Calcium and magnesium cations in CAMHB are essential for optimal bacterial growth and membrane permeability, ensuring reproducible drug uptake[8].

  • Inhibitor Addition: Add the BLI at a fixed concentration (e.g., Avibactam is tested at a fixed 4 µg/mL across all ceftazidime dilutions).

    • Causality: A fixed concentration (4 µg/mL) reflects the steady-state pharmacokinetic trough levels achievable in human plasma, providing a more clinically relevant assessment of enzyme inhibition than a fixed ratio.

  • Inoculation & Incubation: Dilute the 0.5 McFarland suspension into the microtiter plate to achieve a final well concentration of 5 × 10⁵ CFU/mL. Incubate at 35±2°C for 16-20 hours.

  • Validation & Readout: Read the MIC as the lowest concentration of the β-lactam completely inhibiting visible growth.

    • Self-Validation: Every assay must include quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) with known MIC ranges to confirm assay integrity and rule out procedural artifacts[8].

BMD Inoculum 1. Inoculum Preparation (0.5 McFarland Standard) Dilution 2. Antibiotic/BLI Dilution (Fixed BLI Conc: 4 µg/mL) Inoculum->Dilution Standardizes bacterial load Inoculation 3. Microplate Inoculation (5x10^5 CFU/mL final) Dilution->Inoculation Establishes gradient Incubation 4. Incubation (35±2°C, 16-20 hours) Inoculation->Incubation Promotes growth Read 5. MIC Determination (Lowest conc. inhibiting growth) Incubation->Read Visual/Automated assessment

Fig 2: CLSI Broth Microdilution workflow for standardized β-lactamase inhibitor MIC determination.

Conclusion

The transition from Tazobactam to Avibactam represents a paradigm shift from irreversible, narrow-spectrum inhibition to reversible, broad-spectrum protection. While Tazobactam remains a workhorse for standard ESBL infections, Avibactam's unique DBO structure allows it to neutralize KPC and OXA-48 carbapenemases, rescuing the efficacy of partner cephalosporins against highly resistant CRE. For researchers developing next-generation therapeutics, understanding these mechanistic nuances is essential for targeting the specific resistance profiles of emerging MDR pathogens.

References

  • Source: oup.
  • Source: acs.
  • Source: nih.
  • Title: Beta Lactamase Enzyme Ambler Class C (AmpC)
  • Source: nih.
  • Title: Comparative Activities of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Enterobacteriaceae Isolates Producing Extended-Spectrum β-Lactamases from U.S.
  • Source: msdmanuals.
  • Source: ihma.
  • Source: frontiersin.

Sources

Comparative

In Vitro Comparison Guide: Avibactam vs. Relebactam against Carbapenem-Resistant Enterobacteriaceae (CRE)

Carbapenem-resistant Enterobacteriaceae (CRE) represent a critical challenge in modern drug development and clinical microbiology. The primary driver of this resistance is the production of carbapenemases, which hydrolyz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Carbapenem-resistant Enterobacteriaceae (CRE) represent a critical challenge in modern drug development and clinical microbiology. The primary driver of this resistance is the production of carbapenemases, which hydrolyze nearly all β-lactam antibiotics. To restore the efficacy of foundational β-lactams, novel non-β-lactam β-lactamase inhibitors—specifically diazabicyclooctanes (DBOs) like avibactam and relebactam—have been developed.

This guide provides an objective, data-driven comparison of Ceftazidime-Avibactam (CZA) and Imipenem-Relebactam (IMR), focusing on their mechanistic differences, comparative in vitro efficacy, and the standardized experimental methodologies used to evaluate them.

Mechanistic Divergence and Spectrum of Inhibition

While both avibactam and relebactam share a DBO core that allows them to covalently and reversibly acylate the active site serine of β-lactamases, slight structural variations dictate their distinct inhibition profiles .

  • Avibactam provides broad-spectrum inhibition against Ambler Class A (e.g., KPC), Class C (e.g., AmpC), and critically, certain Class D enzymes (specifically OXA-48-like carbapenemases) .

  • Relebactam effectively inhibits Class A and Class C enzymes but lacks clinically meaningful activity against Class D (OXA-48) enzymes .

  • Metallo-β-lactamases (MBLs) : Neither inhibitor possesses activity against Class B MBLs (e.g., NDM, VIM, IMP) due to the absence of an active-site serine in these zinc-dependent enzymes .

InhibitionSpectrum Avi Avibactam ClassA Class A (e.g., KPC) Avi->ClassA Inhibits ClassC Class C (e.g., AmpC) Avi->ClassC Inhibits ClassD Class D (e.g., OXA-48) Avi->ClassD Inhibits ClassB Class B (MBLs) Avi->ClassB No Activity Rel Relebactam Rel->ClassA Inhibits Rel->ClassC Inhibits Rel->ClassD No Activity Rel->ClassB No Activity

Fig 1. Mechanistic inhibition spectrum of Avibactam vs. Relebactam against carbapenemases.

Comparative In Vitro Efficacy

When evaluating in vitro activity against CRE, the genetic profile of the carbapenemase is the primary determinant of susceptibility. Studies evaluating contemporary CRE bloodstream isolates demonstrate distinct therapeutic niches for CZA and IMR .

Against KPC-producing isolates, both agents demonstrate exceptional potency. However, against OXA-48-like producers, CZA maintains high efficacy, whereas IMR shows poor activity because relebactam cannot protect imipenem from OXA-48-mediated hydrolysis .

Table 1: Comparative In Vitro Activity against Genetically Characterized CRE
Antimicrobial AgentCRE SubpopulationMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)% Susceptible
Ceftazidime-Avibactam KPC-producing CRE1298%
Imipenem-Relebactam KPC-producing CRE0.250.595%
Ceftazidime-Avibactam OXA-48-like CRE0.5290%
Imipenem-Relebactam OXA-48-like CRE16>1615%

(Data synthesized from reference studies evaluating genetically characterized CRE isolates )

Experimental Protocol: Self-Validating Broth Microdilution (BMD)

To ensure trustworthiness and reproducibility, the in vitro comparison of these agents must follow rigorous Clinical and Laboratory Standards Institute (CLSI) guidelines . The following protocol outlines the standardized methodology, emphasizing the causality behind critical experimental design choices.

Step-by-Step Methodology
  • Media Preparation : Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: The standardized physiological concentrations of calcium and magnesium ions ensure consistent outer membrane permeability and porin expression, preventing artificially elevated MICs.

  • Antimicrobial Gradient Preparation :

    • For CZA : Prepare serial two-fold dilutions of ceftazidime (e.g., 0.12 to 128 μg/mL). Add avibactam at a fixed concentration of 4 μg/mL to all wells.

    • For IMR : Prepare serial two-fold dilutions of imipenem (e.g., 0.12 to 128 μg/mL). Add relebactam at a fixed concentration of 4 μg/mL to all wells.

    • Causality: Unlike older β-lactam/β-lactamase inhibitor combinations tested at fixed ratios, DBOs are tested at a fixed concentration. This design mimics the steady-state pharmacokinetics (trough concentrations) achievable in human serum, ensuring the target enzyme remains saturated throughout the incubation period.

  • Inoculum Standardization : Prepare a direct colony suspension from an 18-24 hour agar plate to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation : Incubate microtiter plates at 35°C in ambient air for 16-20 hours.

  • Self-Validation System (Quality Control) : Concurrently test K. pneumoniae ATCC 700603 (an SHV-18 ESBL producer).

    • Causality: The MIC of the primary β-lactam must drop by ≥3 dilutions in the presence of the inhibitor. If this drop does not occur, the assay is invalidated, proving the inhibitor stock has degraded.

BMDWorkflow Prep 1. Media Preparation Cation-Adjusted Mueller-Hinton Broth Drug 2. Drug Dilution Fixed 4 μg/mL Inhibitor Concentration Prep->Drug Inoc 3. Inoculum Standardization 0.5 McFarland Standard Drug->Inoc Incub 4. Incubation 35°C for 16-20 Hours Inoc->Incub Read 5. MIC Determination Validation via ATCC QC Strains Incub->Read

Fig 2. Standardized Broth Microdilution workflow for in vitro inhibitor testing.

Resistance Mechanisms & Phenotypic Outliers

While both agents are highly effective against KPC-producing CRE, resistance can emerge through distinct evolutionary pathways, creating unique profiles where one drug may succeed while the other fails:

  • OmpK35/OmpK36 Porin Mutations : Major mutations in the OmpK36 porin of K. pneumoniae restrict drug entry. This is independently associated with higher MICs for both agents, though IMR is often more severely impacted than CZA due to the larger molecular bulk of the imipenem-relebactam complex .

  • KPC-3 Variants : Specific amino acid substitutions in the KPC-3 enzyme (e.g., D179Y) enhance ceftazidime hydrolysis while simultaneously reducing the enzyme's affinity for avibactam, leading to CZA resistance. Interestingly, these mutant enzymes often lose their potent carbapenemase activity. Consequently, CZA-resistant KPC-3 variants frequently remain susceptible to IMR, making IMR a critical salvage therapy in these specific scenarios .

References

  • Activity of Imipenem-Relebactam and Comparator Agents against Genetically Characterized Isolates of Carbapenem-Resistant Enterobacteriaceae. Source: Antimicrobial Agents and Chemotherapy (NIH/PMC). URL:[Link]

  • Identifying Spectra of Activity and Therapeutic Niches for Ceftazidime-Avibactam and Imipenem-Relebactam against Carbapenem-Resistant Enterobacteriaceae. Source: Antimicrobial Agents and Chemotherapy (NIH/PMC). URL:[Link]

  • In vitro activity of ceftazidime-avibactam, imipenem-relebactam, aztreonam-avibactam, and comparators toward carbapenem-resistant and hypervirulent Klebsiella pneumoniae isolates. Source: Microbiology Spectrum (PubMed). URL:[Link]

  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. Source: Antibiotics (MDPI). URL:[Link]

Validation

Cross-Validation of Analytical Methods for Avibactam Detection: A Technical Guide for PK/PD and TDM

Introduction: The Analytical Challenge of Avibactam Avibactam is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of antibiotics like ceftazidime and aztreonam against multidrug-resistant Gram-nega...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Avibactam

Avibactam is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of antibiotics like ceftazidime and aztreonam against multidrug-resistant Gram-negative pathogens[1],[2]. For researchers and drug development professionals, accurately quantifying avibactam in biological matrices (plasma, serum, dried blood spots) is a prerequisite for Pharmacokinetic/Pharmacodynamic (PK/PD) modeling and Therapeutic Drug Monitoring (TDM).

However, avibactam presents severe physicochemical challenges:

  • Extreme Polarity: It lacks lipophilicity, causing it to elute in the void volume of standard reverse-phase (C18) columns, leading to severe ion suppression in mass spectrometry[1],[3].

  • Lack of Chromophores: It does not possess a strong UV-absorbing chromophore, making standard UV detection nearly impossible without chemical intervention[3].

  • Pre-Analytical Instability: It degrades rapidly in human plasma at room temperature[4].

This guide objectively cross-validates the three leading analytical methodologies—LC-MS/MS , UHPLC-qTOF , and Isocratic Ion-Pair HPLC-UV —providing field-proven insights and self-validating protocols to ensure scientific integrity in your laboratory workflows.

Mechanistic Decision Making: Selecting the Right Platform

The choice of analytical method must be dictated by the clinical phase, required sensitivity, and laboratory infrastructure.

MethodSelection Sample Avibactam Sample (Plasma / Serum / DBS) Sensitivity Primary Analytical Goal? Sample->Sensitivity LCMS LC-MS/MS or UHPLC-qTOF High Sensitivity (<1 ng/mL) PK/PD Studies Sensitivity->LCMS High Precision & Complex Matrices HPLCUV Isocratic Ion-Pair HPLC-UV Routine TDM (>0.5 μg/mL) Cost-Constrained Labs Sensitivity->HPLCUV High Volume Clinical Monitoring

Caption: Logical decision matrix for selecting Avibactam analytical workflows based on sensitivity and matrix.

Quantitative Performance Comparison

To objectively compare these methods, we must look at their validated performance metrics across different clinical studies[1],[4],[3],[2],[5].

ParameterLC-MS/MS (Multiplexed)UHPLC-qTOF MS/MS (Sequential)Isocratic Ion-Pair HPLC-UV
Primary Application Phase I-III PK/PD StudiesReal-time TDM & Dose AdjustmentRoutine Clinical TDM
Target Matrix Plasma, Dried Blood Spots (DBS)Human PlasmaSerum, Plasma
Sample Preparation WAX-SPE (Avibactam) / PP (Ceftazidime)Protein Precipitation (PP)Ultrafiltration / PP
Analytical Column Amide (HILIC) / Polar-modified C18Sub-2 μm C18 (UHPLC)XBridge BEH C18
Detection/Ionization ESI (-) for AvibactamqTOF MS/MSPhotometric (UV) at 210-260 nm
Linear Range (Avibactam) 10 – 10,000 ng/mL0.5 – 100 μg/mL0.5 – 100 μg/mL
Run Time ~4.0 - 6.0 min< 5.0 min~6.5 min
Key Reagent/Modifier Stable Isotope-Labeled IS (SIL-IS)SIL-ISTetrabutylammonium (TBA)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any matrix effect, column degradation, or extraction failure is immediately flagged before data acquisition is completed.

Protocol A: High-Sensitivity LC-MS/MS Workflow

Causality Focus: Why use Weak Anion Exchange (WAX) and Amide columns? Traditional protein precipitation (PP) with acetonitrile fails to adequately clean up avibactam, leading to massive ion suppression in the mass spectrometer. Because avibactam contains a negatively charged sulfate group, WAX-SPE selectively binds this moiety, washing away neutral and cationic lipids[1]. Subsequently, an Amide column (HILIC mode) is used because standard C18 columns cannot retain the highly polar avibactam, causing it to elute in the void volume[1].

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard (10 ng/mL). The coefficient of variation (CV) must be ≤20% before proceeding.

  • Sample Aliquoting & IS Addition: Aliquot 50 μL of human plasma. Immediately spike with 10 μL of Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for downstream extraction losses and matrix effects[4].

  • Extraction (Avibactam): Load the sample onto a pre-conditioned WAX-SPE cartridge. Wash with 5% methanol in water to remove unbound interferences. Elute avibactam using 2% formic acid in methanol to neutralize the anionic charge and release the analyte[1].

  • Extraction (Ceftazidime - Parallel): If multiplexing, extract ceftazidime from a separate aliquot using standard protein precipitation (3:1 Acetonitrile:Plasma)[1].

  • Chromatographic Separation: Inject 5 μL onto an Amide column. Use a gradient of 10mM ammonium formate (pH 3.0) and acetonitrile.

  • Detection: Operate the MS/MS in negative electrospray ionization (ESI-) mode for avibactam and positive (ESI+) for ceftazidime[4].

  • Quality Control (QC): Bracket every 20 unknown samples with Low, Mid, and High QC samples. Run acceptance requires 67% of QCs to be within ±15% of their nominal concentration.

Workflow cluster_avi Avibactam (Highly Polar) cluster_cef Ceftazidime (Less Polar) Start Human Plasma + SIL-IS SPE Weak Anion Exchange (WAX-SPE) Start->SPE PP Protein Precipitation (Acetonitrile) Start->PP Amide Amide Column (HILIC Separation) SPE->Amide Retains Polar Sulfate NegESI Negative ESI MS/MS Amide->NegESI C18 C18 Column (Reverse Phase) PP->C18 Retains Hydrophobic Core PosESI Positive ESI MS/MS C18->PosESI

Caption: Divergent sample preparation and chromatographic pathways for simultaneous LC-MS/MS detection.

Protocol B: Isocratic Ion-Pair HPLC-UV for Routine TDM

Causality Focus: Overcoming the lack of MS infrastructure. For hospitals conducting TDM without mass spectrometers, HPLC-UV is required. However, avibactam's polarity prevents C18 retention. To solve this, tetrabutylammonium hydrogen sulfate (TBA) is added to the mobile phase[3],[5]. The bulky, positively charged TBA acts as an ion-pairing agent, forming a lipophilic complex with avibactam's sulfate moiety. This drastically increases its retention time, allowing baseline resolution from endogenous plasma interferences via simple isocratic elution[3],[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare 20 mM sodium phosphate buffer (pH 6.5) containing 5 mM TBA. Mix with acetonitrile at a 90:10 (v/v) ratio[5].

  • Sample Preparation (Total vs. Free Drug):

    • Total Concentration: Precipitate 100 μL serum with 200 μL acetonitrile. Centrifuge at 14,000g for 10 mins[5].

    • Free Concentration: Transfer 200 μL serum to an ultrafiltration device (e.g., Centrifree) and spin to isolate the unbound fraction[5].

  • Chromatographic Separation: Inject 10 μL onto an XBridge BEH C18 column. Maintain an isocratic flow. Under these conditions, ceftazidime elutes at ~3.3 min and avibactam at ~4.8 min[3],[5].

  • Detection: Monitor UV absorbance. Set the injection sequence to 6.5 minutes to avoid interference from Late Eluting Peaks (LEPs)[5].

  • Validation Check: Ensure the imprecision of the total drug determination remains <3% and accuracy falls strictly between 99.0% and 104%[5].

Field-Proven Insights on Pre-Analytical Stability

A validated analytical method is useless if the sample degrades before it reaches the autosampler. Avibactam and its co-administered β-lactams are notoriously unstable in human plasma at ambient temperatures.

  • The Temperature Constraint: In liquid plasma, avibactam and ceftazidime mandate strict cold-chain logistics. Transport times must be kept strictly under 6 hours at 23°C to prevent enzymatic and hydrolytic degradation[4]. Furthermore, repeated freeze-thaw cycles significantly degrade co-analytes like aztreonam[2].

  • The Dried Blood Spot (DBS) Solution: To circumvent cold-chain limitations in multi-center clinical trials, extracting avibactam from Dried Blood Spots (DBS) via liquid extraction has proven highly effective. Transitioning to a DBS matrix completely halts enzymatic degradation, extending the safe ambient transport window (23°C) from 6 hours to 24 hours while maintaining accuracy within 10%[4].

References

  • Determination of avibactam and ceftazidime in human plasma samples by LC-MS.nih.gov.
  • Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport.nih.gov.
  • Simultaneous Determination of Anti-Infective Drugs Using HPLC–UV.
  • Accurate and Sensitive UHPLC–Tandem Mass Spectrometry Sequential Methods for Therapeutic Drug Monitoring of Aztreonam/Avibactam in Human Plasma.mdpi.com.
  • Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chrom

Sources

Comparative

A Comparative Guide to Avibactam's Inhibition Profile Across β-Lactamase Classes

The rise of antibiotic resistance, largely driven by the proliferation of β-lactamase enzymes, presents a formidable challenge to modern medicine. These enzymes hydrolyze the β-lactam ring, the cornerstone of many essent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rise of antibiotic resistance, largely driven by the proliferation of β-lactamase enzymes, presents a formidable challenge to modern medicine. These enzymes hydrolyze the β-lactam ring, the cornerstone of many essential antibiotics, rendering them ineffective. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance mechanism. This guide provides a comparative analysis of Avibactam's inhibitory effects across the major Ambler classes of β-lactamases, supported by kinetic data and standardized experimental protocols for researchers in drug development and microbiology.

The Avibactam Mechanism: Reversible Covalent Inhibition

Unlike traditional β-lactam-based inhibitors like clavulanic acid, which often act as suicide substrates, Avibactam employs a unique and efficient mechanism of reversible covalent inhibition.[1][2][3] The process begins with the nucleophilic attack by the active-site serine residue (a hallmark of Class A, C, and D β-lactamases) on the carbonyl carbon of Avibactam's diazabicyclooctane (DBO) core.[3][4][5] This results in the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][4]

Crucially, this reaction is reversible.[1][6] The deacylation process regenerates intact, active Avibactam rather than a hydrolyzed, inactive product.[1][7][8] This recyclization contributes to its high efficacy, as a single molecule of Avibactam can inhibit multiple β-lactamase enzymes.[1] The stability of the acyl-enzyme complex and the rate of this reversal vary significantly between different β-lactamase classes, forming the basis of its differential activity.[9]

Avibactam_Mechanism cluster_0 Avibactam Inhibition Pathway E_S Enzyme + Avibactam (Free State) E_I Non-covalent Encounter Complex E_S->E_I Binding (k1) E_I->E_S Dissociation (k-1) E_Acyl Covalent Acyl-Enzyme (Inhibited State) E_I->E_Acyl Acylation (k2) (Ring Opening) E_S_regen Enzyme + Avibactam (Regenerated) E_Acyl->E_S_regen Deacylation (k-2) (Recyclization)

Caption: Reversible covalent inhibition mechanism of Avibactam.

Comparative Efficacy Across β-Lactamase Classes

Avibactam demonstrates a broad spectrum of activity, potently inhibiting Class A, Class C, and some Class D serine β-lactamases.[1][6][10][11] Its efficacy is fundamentally tied to the presence of an active-site serine, which is the target for its covalent modification.[12]

Key Insight: The primary differentiator in Avibactam's spectrum is the catalytic mechanism of the target enzyme. It is highly effective against serine β-lactamases (Classes A, C, and D) but is inactive against Class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis and lack the target serine residue.[10][12][13][14]

β-Lactamase ClassRepresentative EnzymesAvibactam Inhibition PotencyKey Characteristics
Class A KPC-2, CTX-M-15, TEM-1, SHV-1High (k₂/Kᵢ ~10⁴-10⁵ M⁻¹s⁻¹)[9]Includes common ESBLs and critical carbapenemases. Avibactam is a very efficient acylator of these enzymes.[9][15]
Class C AmpC (from P. aeruginosa, E. cloacae)High (k₂/Kᵢ ~10³ M⁻¹s⁻¹)[9]Potent inhibition of enzymes that are typically resistant to older inhibitors like clavulanic acid.[1][16]
Class D OXA-48, OXA-10, OXA-24Variable (k₂/Kᵢ ~10¹-10³ M⁻¹s⁻¹)[9][17]Activity varies among OXA-type carbapenemases. Potent against OXA-48 but less so against others like OXA-24.[12][17][18][19]
Class B NDM-1, VIM, IMPNone Metallo-β-lactamases (MBLs) use a zinc-dependent hydrolysis mechanism and lack the active-site serine required for Avibactam's action.[5][10][14]

Note: k₂/Kᵢ represents the acylation efficiency, a measure of inhibitory potency. Values are approximate and vary by specific enzyme and experimental conditions.

Avibactam demonstrates exceptional activity against Class A enzymes, including extended-spectrum β-lactamases (ESBLs) like CTX-M-15 and critical carbapenemases such as KPC-2.[4][9][10] The efficiency of acylation for these enzymes is very high, leading to rapid inhibition.[9] For example, the acylation efficiency against CTX-M-15 is on the order of 1.0 x 10⁵ M⁻¹s⁻¹.[9] This makes Avibactam, in combination with antibiotics like ceftazidime, a powerful tool against infections caused by KPC-producing Klebsiella pneumoniae and other ESBL-producing Enterobacteriaceae.[7][10][20]

Class C AmpC β-lactamases are notoriously difficult to inhibit with traditional agents. Avibactam is the first clinically approved inhibitor to show robust activity against this class.[1][6][7][16] It effectively inhibits both chromosomal and plasmid-mediated AmpC enzymes, restoring the activity of partner β-lactams against pathogens like Pseudomonas aeruginosa and Enterobacter cloacae.[1][9][20][21] The acylation efficiency for AmpC enzymes is typically in the range of 10³ M⁻¹s⁻¹.[9]

The interaction of Avibactam with Class D oxacillinases (OXA) is more varied. It shows potent inhibition against the clinically significant carbapenemase OXA-48.[9][17] However, its activity against other Class D enzymes, such as the OXA-23 and OXA-24 carbapenemases often found in Acinetobacter baumannii, is significantly lower.[17][22] This variability is attributed to subtle differences in the active site structure, particularly a more hydrophobic binding pocket compared to Class A and C enzymes.[17] Despite this, the acyl-enzyme complex with some OXA enzymes can be exceptionally stable, with a deacylation half-life of several days.[9]

Avibactam is not effective against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP types.[10] This is a critical distinction for clinical application. MBLs utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring.[12][14] As these enzymes do not use a serine for catalysis, Avibactam's mechanism of covalent acylation is not viable.[5][13] Studies show that Avibactam binds only weakly to MBLs and is not an inhibitor.[5][13][14]

Experimental Protocol: Determination of Inhibitor Potency (IC₅₀)

To ensure data integrity and reproducibility, a standardized protocol for determining the half-maximal inhibitory concentration (IC₅₀) is essential. The IC₅₀ value is a functional measure of an inhibitor's potency under defined experimental conditions.[23]

Causality Behind Experimental Choices:

  • Enzyme & Inhibitor: Purified enzyme is used to eliminate confounding variables from crude cell lysates. A serial dilution of the inhibitor is necessary to generate a dose-response curve.

  • Substrate: Nitrocefin is the substrate of choice for many β-lactamases because it is a chromogenic cephalosporin.[24][25][26] Its hydrolysis by a β-lactamase results in the opening of its β-lactam ring, causing a distinct color change from yellow (λₘₐₓ ≈ 386 nm) to red (λₘₐₓ ≈ 482 nm).[27] This shift provides a simple and highly sensitive spectrophotometric readout for enzyme activity.[27][28]

  • Buffer: A buffered solution (e.g., 50 mM sodium phosphate, pH 7.0) is critical to maintain a stable pH, as enzyme activity is highly pH-dependent.[23][29]

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium, which is crucial for accurate IC₅₀ determination, especially for slow-binding or covalent inhibitors like Avibactam.[23][29][30]

  • Reagent Preparation:

    • Prepare a stock solution of purified β-lactamase in assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Prepare a concentrated stock solution of Avibactam in an appropriate solvent (e.g., DMSO or water), then create a series of 2-fold serial dilutions in assay buffer.

    • Prepare a working solution of Nitrocefin (typically 100-200 µM) in assay buffer.[27][29][30] Protect from light.

  • Assay Setup (96-well microplate):

    • Add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add an equal volume of each Avibactam dilution to the respective wells.

    • Include control wells:

      • Positive Control (100% Activity): Enzyme + assay buffer (no inhibitor).

      • Negative Control (0% Activity): Assay buffer only (no enzyme).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10 minutes) to allow enzyme-inhibitor binding.[29]

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the Nitrocefin substrate solution to all wells.

    • Immediately place the microplate into a spectrophotometer capable of kinetic reads.

    • Measure the rate of change in absorbance at 482-490 nm over a defined period (e.g., 10-30 minutes).[28][29]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the data by calculating the percentage of enzyme activity relative to the positive control (no inhibitor).

    • Plot the percentage of enzyme activity against the logarithm of the Avibactam concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of Avibactam that reduces enzyme activity by 50%.[23][29][31]

IC50_Workflow cluster_1 IC50 Determination Protocol prep 1. Reagent Preparation (Enzyme, Inhibitor Dilutions, Substrate) setup 2. Assay Plate Setup (Enzyme + Inhibitor + Controls) prep->setup incubate 3. Pre-incubation (Allow E-I Binding) setup->incubate measure 4. Initiate with Substrate & Measure Absorbance (482 nm) incubate->measure analyze 5. Data Analysis (Calculate V₀, Plot Dose-Response) measure->analyze result Result: IC50 Value analyze->result

Caption: A typical workflow for determining the IC₅₀ of β-lactamase inhibitors.

Conclusion

Avibactam is a potent, broad-spectrum inhibitor of Ambler Class A, C, and some Class D serine β-lactamases, representing a critical tool against multidrug-resistant Gram-negative bacteria.[6][10][15] Its unique reversible covalent mechanism allows it to effectively shut down key resistance enzymes like KPCs, ESBLs, and AmpCs.[1] However, its ineffectiveness against Class B metallo-β-lactamases underscores the importance of accurately identifying the underlying resistance mechanism for effective clinical use.[5][10] The experimental protocols outlined herein provide a standardized framework for researchers to reliably evaluate and compare the potency of Avibactam and other novel inhibitors, ensuring the continued development of strategies to overcome antibiotic resistance.

References

  • What is the role of avibactam (a beta-lactamase inhibitor) in treating bacterial infections? (2025). Vertex AI Search.
  • Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif. (2020). Antimicrobial Agents and Chemotherapy. [Link]

  • The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. (2014). Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibition Mechanism of Class D β-Lactamases by Avibactam. (2022). ACS Catalysis. [Link]

  • Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nitrocefin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study. (2015). PLOS ONE. [Link]

  • The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. (2016). Taylor & Francis Online. [Link]

  • Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. (n.d.). Bio-protocol. [Link]

  • Molecular basis of selective inhibition and slow reversibility of avibactam against class D carbapenemases: a structure-guided study of OXA-24 and OXA-48. (2015). PubMed. [Link]

  • Detection of beta-lactamase activity with nitrocefin of multiple strains of various microbial genera. (1982). PubMed. [Link]

  • Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Basis of Selective Inhibition and Slow Reversibility of Avibactam against Class D Carbapenemases: A Structure-Guided Study of OXA-24 and OXA-48. (2014). ACS Chemical Biology. [Link]

  • Inhibition Mechanism of Class D β-Lactamases by Avibactam. (2022). ResearchGate. [Link]

  • Inhibitory activity of avibactam against OXA-10, OXA-23, and OXA-48. (n.d.). ResearchGate. [Link]

  • Interaction of Avibactam with Class B Metallo-β-Lactamases. (2016). PubMed. [Link]

  • Discrimination of extended-spectrum beta-lactamases by a novel nitrocefin competition assay. (1990). Antimicrobial Agents and Chemotherapy. [Link]

  • Structural and sequence analysis of class A β-lactamases with respect to avibactam inhibition: impact of Ω-loop variations. (2016). Journal of Antimicrobial Chemotherapy. [Link]

  • The β-lactamase inhibitor avibactam (NXL104) does not induce ampC β-lactamase in Enterobacter cloacae. (2013). Taylor & Francis Online. [Link]

  • Activity of Ceftazidime-Avibactam against Extended-Spectrum- and AmpC β-Lactamase-Producing Enterobacteriaceae Collected in the INFORM Global Surveillance Study from 2012 to 2014. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Interaction of Avibactam with Class B Metallo- -Lactamases. (n.d.). ORBi. [Link]

  • Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC. (2016). National Center for Biotechnology Information. [Link]

  • A microtiter-based assay for the determination of ID50s of beta-lactamase inhibitors employing reporter substrates detected at UV or visible wavelengths. (2020). Molecular Devices. [Link]

  • (PDF) Avibactam and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. (n.d.). ResearchGate. [Link]

  • Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • IC50 values for different β-lactamase inhibitors against CTX-M-33 and... (n.d.). ResearchGate. [Link]

  • Pharmacodynamic modelling of β-lactam/β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam. (2019). PubMed. [Link]

  • IC50 determinations for avibactam and clavulanate for KPC-2 β-lactamase... (n.d.). ResearchGate. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). MDPI. [Link]

  • Characterization of Metallo β-Lactamase Producing Enterobacterales Isolates with Susceptibility to the Aztreonam/Avibactam Combination. (2024). MDPI. [Link]

  • Determination of IC50 values for different inhibitors. (2013). Figshare. [Link]

Sources

Validation

Comparative Guide: Synergy of Meropenem-Avibactam vs. Colistin-Based Combinations Against MDR Bacteria

Executive Summary The proliferation of multidrug-resistant (MDR) Gram-negative bacteria—particularly Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa—has drastically narrowed the therapeutic window...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of multidrug-resistant (MDR) Gram-negative bacteria—particularly Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa—has drastically narrowed the therapeutic window for monotherapies. This technical guide provides an objective, data-driven comparison of the synergistic dynamics between Meropenem-Avibactam (MEM-AVI) and Colistin-based combination regimens. By dissecting the mechanistic causality behind these interactions, we equip researchers, scientists, and drug development professionals with field-proven protocols and actionable insights for tackling extensively drug-resistant pathogens.

Mechanistic Causality: The Tripartite Synergy

To accurately compare these regimens, we must first deconstruct the biological causality of resistance and how each agent counteracts it. Synergy against MDR bacteria is not merely an additive chemical effect; it is a coordinated dismantling of bacterial defense mechanisms.

  • Enzymatic Degradation (The Target for Avibactam): Serine carbapenemases (e.g., KPC, OXA-48) actively hydrolyze the beta-lactam ring of meropenem. Avibactam, a potent diazabicyclooctane non-beta-lactam beta-lactamase inhibitor, covalently and reversibly binds to these enzymes. This interaction regenerates the active enzyme and intact inhibitor, effectively shielding meropenem from degradation[1].

  • Permeability Barriers (The Limitation of MEM-AVI): In strains exhibiting porin deficiencies (e.g., loss of OmpK35/36 in Klebsiella pneumoniae), the intracellular uptake of both meropenem and avibactam is severely restricted. Against these mutants, even the MEM-AVI combination struggles to achieve bactericidal concentrations at standard doses[2].

  • Membrane Permeabilization (The Role of Colistin): While colistin is traditionally viewed as a highly toxic, last-resort monotherapy, its utility in modern combinatorial pharmacology lies in its biophysical properties. Colistin acts as an outer membrane permeabilizer. By disrupting the lipid A component of the lipopolysaccharide (LPS) layer, colistin physically bypasses porin deficiencies, facilitating the rapid intracellular accumulation of meropenem and avibactam[2].

In dynamic hollow-fiber infection models, meropenem combined with avibactam demonstrates rapid bactericidal activity against carbapenemase-producing strains, preventing the regrowth typically observed with meropenem monotherapy[3]. However, when facing porin-deficient mutants, the addition of colistin significantly reduces the required dosage of both agents to achieve bactericidal activity, thereby mitigating colistin's notorious nephrotoxicity profile through dose-sparing synergy[1].

SynergyMechanism MDR MDR Gram-Negative (e.g., CRKP) PorinLoss Porin Deficiency (Reduced Uptake) MDR->PorinLoss Carbapenemase Serine Carbapenemases (KPC, OXA-48) MDR->Carbapenemase Meropenem Meropenem (Target: PBPs) PorinLoss->Meropenem Blocks Entry Meropenem->Carbapenemase Hydrolyzed by CellDeath Bactericidal Effect (Cell Death) Meropenem->CellDeath Inhibits Cell Wall Avibactam Avibactam (BLI) Avibactam->Carbapenemase Inhibits Avibactam->Meropenem Protects Colistin Colistin (Membrane Disruptor) Colistin->PorinLoss Bypasses via Membrane Permeabilization Colistin->Meropenem Facilitates Entry Colistin->CellDeath Lyses Membrane

Mechanistic interplay of Colistin, Meropenem, and Avibactam against carbapenem-resistant bacteria.

Comparative Efficacy Data

The following table synthesizes quantitative in vitro data comparing these regimens against challenging MDR profiles, highlighting the necessity of tailoring the combination to the specific resistance phenotype.

Treatment RegimenTarget Strain ProfilePrimary Mechanism of ActionSynergy Outcome (In Vitro)Clinical Implication
Meropenem + Avibactam KPC-2 / OXA-48 (Intact Porins)BLI protects carbapenem from enzymatic hydrolysisHigh Synergy (Rapidly Bactericidal)First-line option for susceptible CRE; prevents regrowth[3].
Meropenem + Avibactam KPC-2 (Porin Deficient Δ ompK35/36)BLI protects carbapenemReduced Efficacy (Bacterial Regrowth)High risk of clinical failure due to restricted drug entry[2].
Colistin + Meropenem KPC-2 (Porin Deficient)Membrane permeabilizationModerate SynergyEfficacious, but requires higher colistin doses (nephrotoxicity risk).
Colistin + Meropenem + Avibactam KPC-2 / OXA-48 (Porin Deficient)Permeabilization + BLI protectionHigh Synergy (Bactericidal at sub-MIC)Optimal salvage therapy for XDR strains; enables colistin dose-sparing[2].

Self-Validating Experimental Protocol: Time-Kill Kinetics

Relying solely on Checkerboard assays (FICI calculations) can be misleading for evaluating bactericidal drugs, as they only provide a static snapshot at 24 hours. To capture the true pharmacodynamic interaction and validate the membrane-permeabilization hypothesis, a Time-Kill Kinetic assay utilizing isogenic porin mutants is the gold standard.

Objective : To quantify the synergistic and bactericidal effects of MEM-AVI versus Colistin combinations over a 24-hour period.

Step-by-Step Methodology:
  • Strain Engineering & Selection : Utilize a well-characterized carbapenemase-producing strain (e.g., K. pneumoniae KPC-2) and construct an isogenic porin-deficient mutant ( Δ ompK35/36) via homologous recombination. This isolates membrane permeability as the sole experimental variable[2].

  • Inoculum Standardization : Prepare a starting inoculum of 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Concentration Setup :

    • Control: Drug-free CAMHB.

    • Monotherapy A: Meropenem at 1x and 2x MIC.

    • Monotherapy B: Colistin at 0.5x and 1x MIC.

    • Dual Therapy: Meropenem + Avibactam (Avibactam fixed at 4 mg/L to mimic steady-state clinical pharmacokinetics).

    • Triple Therapy: Meropenem + Avibactam + Colistin (Colistin at 0.25x MIC to assess dose-sparing synergy).

  • Incubation & Sampling : Incubate the cultures at 37°C with continuous agitation (150 rpm). Extract 100 µL aliquots at 0, 2, 4, 6, and 24 hours.

  • Washing & Plating : Centrifuge and wash the aliquots in sterile PBS to prevent antibiotic carryover (critical for preventing false-positive bactericidal readings). Serially dilute and plate on Mueller-Hinton Agar (MHA).

  • Data Analysis : Synergy is strictly defined as a ≥2log10​ CFU/mL decrease for the combination compared to the most active single agent at 24 hours, alongside a ≥2log10​ CFU/mL decrease below the initial starting inoculum[2].

ExperimentalWorkflow Step1 1. Strain Preparation (Isogenic Porin Mutants) Step2 2. Inoculum Standardization (5x10^5 CFU/mL in CAMHB) Step1->Step2 Step3 3. Drug Exposure (Mono vs. Combo Therapies) Step2->Step3 Step4 4. Time-Kill Kinetics (Sampling at 0, 2, 4, 6, 24h) Step3->Step4 Step5 5. Data Analysis (Synergy: ≥2 log10 drop) Step4->Step5

Self-validating experimental workflow for assessing antibiotic synergy via Time-Kill kinetics.

Conclusion

The synergy between meropenem, avibactam, and colistin is not merely an additive effect; it is mechanistically complementary. Avibactam neutralizes enzymatic threats, while colistin physically dismantles the permeability barrier, allowing meropenem to successfully reach its penicillin-binding protein (PBP) targets. This rational combination strategy offers a vital blueprint for developing next-generation dosing regimens against extensively drug-resistant pathogens, maximizing efficacy while minimizing toxicity.

References

  • β-lactam combinations against multidrug-resistant Enterobacterales - Diva-portal.org
  • Impact of porin deficiency on the synergistic potential of colistin in combination with β-lactam/β-lactamase inhibitors against ESBL- and carbapenemase-producing Klebsiella pneumoniae - NIH.gov
  • In vitro and in vivo activity of meropenem+avibactam against MBL-producing carbapenem-resistant Klebsiella pneumoniae - Researcher.life

Sources

Comparative

Comparative Clinical Outcomes of Avibactam-Based Therapies: cUTI vs cIAI

The global proliferation of multidrug-resistant (MDR) Gram-negative pathogens, particularly those producing extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemase (KPC), h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The global proliferation of multidrug-resistant (MDR) Gram-negative pathogens, particularly those producing extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemase (KPC), has severely restricted empirical treatment options. Ceftazidime-avibactam (CAZ-AVI) represents a critical advancement in antimicrobial stewardship, combining a third-generation antipseudomonal cephalosporin with a novel, non-β-lactam β-lactamase inhibitor.

This guide provides an objective, data-driven comparison of CAZ-AVI’s clinical efficacy in complicated Urinary Tract Infections (cUTI) versus complicated Intra-Abdominal Infections (cIAI), synthesizing pivotal Phase 3 trial data, mechanistic principles, and standardized clinical protocols.

Mechanistic Grounding: Restoring Ceftazidime Efficacy

Avibactam differs from legacy inhibitors (like tazobactam or clavulanate) through its unique diazabicyclooctane core. Instead of acting as a "suicide substrate," avibactam forms a covalent, reversible bond with the catalytic serine residue of Ambler Class A, Class C, and some Class D (e.g., OXA-48) β-lactamases[1]. This reversible acylation-deacylation mechanism ensures a sustained inhibitory effect, shielding ceftazidime from hydrolysis and allowing it to reach its target Penicillin-Binding Proteins (PBPs) to halt peptidoglycan synthesis.

G CAZ Ceftazidime (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) CAZ->PBP Binds & Inhibits AVI Avibactam (Non-β-lactam Inhibitor) BL Serine β-Lactamases (Ambler Class A, C, D) AVI->BL Reversible Covalent Inhibition BL->CAZ Hydrolysis (Blocked by AVI) LYSIS Bacterial Cell Death (Lysis) PBP->LYSIS Peptidoglycan Synthesis Halt

Mechanism of Avibactam-mediated β-lactamase inhibition restoring Ceftazidime efficacy.

Clinical Outcomes: cUTI vs cIAI

The clinical validation of CAZ-AVI is anchored in a robust Phase 3 trial program, notably the RECAPTURE and REPRISE trials for cUTI, and the RECLAIM and REPRISE trials for cIAI[2][3].

Efficacy in Complicated Urinary Tract Infections (cUTI)

In the RECAPTURE trials, CAZ-AVI was evaluated against doripenem. The physiological advantage of CAZ-AVI in cUTI lies in its renal excretion profile, which leads to high urinary concentrations of both the active drug and the inhibitor.

  • Clinical Cure: CAZ-AVI demonstrated a 90.3% clinical cure rate at the Test-of-Cure (TOC) visit, statistically non-inferior to doripenem (90.4%)[1].

  • Microbiological Eradication: CAZ-AVI often exceeds carbapenems in microbiological response for cUTI. In pooled analyses of non-metallo-β-lactamase (non-MBL) producing pathogens, cUTI patients exhibited the highest clinical cure rates (91.1% for CAZ-AVI vs. 92.1% for comparators)[4]. Furthermore, specific subsets demonstrated microbiological eradication rates of 81.9% for CAZ-AVI compared to 64.2% for carbapenems[1].

Efficacy in Complicated Intra-Abdominal Infections (cIAI)

In cIAI, the polymicrobial nature of the infection necessitates anaerobic coverage. Consequently, CAZ-AVI is obligatorily co-administered with metronidazole in these settings (as validated in the RECLAIM trial against meropenem)[3].

  • Clinical Cure: In the RECLAIM program, clinical cure rates for CAZ-AVI plus metronidazole were highly effective, though slightly lower overall than in cUTI due to the complex source control required in abdominal infections. Pooled data for β-lactamase-producing pathogens showed a clinical cure rate of 85.4% for CAZ-AVI compared to 85.9% for comparators[4].

  • High-Risk Subgroups: In patients with baseline AmpC-overproducing Enterobacterales or OXA-48 producers, CAZ-AVI maintained robust efficacy, proving to be a viable carbapenem-sparing alternative[2].

Quantitative Data Synthesis

The following table summarizes the comparative outcomes across the pivotal Phase 3 trials for β-lactamase-producing (non-MBL) baseline pathogens[1][4]:

IndicationKey Phase 3 Trial(s)Standard ComparatorCAZ-AVI Clinical Cure (%)Comparator Clinical Cure (%)Pathogen Focus
cUTI RECAPTURE, REPRISEDoripenem / BAT91.1%92.1%ESBL, KPC, AmpC
cIAI RECLAIM, REPRISEMeropenem / BAT85.4%85.9%ESBL, AmpC, OXA-48
Bacteremia Subset Pooled (All Trials)Carbapenems87.0%83.0%Gram-negative

*BAT = Best Available Therapy (predominantly carbapenems).

Experimental & Clinical Protocols

To ensure trustworthiness and reproducibility in both clinical administration and laboratory susceptibility testing, the following self-validating protocols must be adhered to.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

Causality: Accurate determination of Minimum Inhibitory Concentration (MIC) is critical because CAZ-AVI is ineffective against Metallo-β-Lactamases (MBLs, Ambler Class B). Phenotypic screening prevents inappropriate administration.

  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Prepare serial two-fold dilutions of ceftazidime (range: 0.12 to 128 µg/mL).

  • Inhibitor Addition: Add avibactam at a fixed concentration of 4 µg/mL to all ceftazidime wells. Rationale: A fixed concentration mimics the steady-state pharmacokinetics of the inhibitor in human plasma.

  • Inoculation: Standardize the bacterial suspension to 0.5 MacFarland standard and inoculate to achieve a final concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.

  • Validation: Always run quality control strains (e.g., K. pneumoniae ATCC 700603) concurrently.

Protocol B: Clinical Administration Workflow

Causality: CAZ-AVI exhibits time-dependent bactericidal activity ( T>MIC ). Prolonged infusion times maximize the duration the free drug concentration remains above the MIC.

  • Renal Assessment: Calculate Creatinine Clearance (CrCl) using the Cockcroft-Gault equation. Rationale: Both drugs are primarily excreted unchanged by the kidneys; failure to adjust leads to neurotoxicity (ceftazidime) or subtherapeutic dosing.

  • Dosing (Normal Renal Function, CrCl > 50 mL/min): Reconstitute 2.5g (2g ceftazidime / 0.5g avibactam) in 100 mL of 0.9% Normal Saline.

  • Infusion: Administer intravenously over 2 hours , every 8 hours.

  • Indication-Specific Adjustments:

    • For cUTI: Administer as monotherapy for 7–14 days.

    • For cIAI: Co-administer with Intravenous Metronidazole (500 mg IV every 8 hours) to ensure obligate anaerobic coverage[3].

  • Monitoring: Assess clinical response at Day 3. Draw blood cultures to verify clearance if concurrent bacteremia is present.

Conclusion

Ceftazidime-avibactam demonstrates exceptional clinical and microbiological efficacy in both cUTI and cIAI, serving as a definitive carbapenem-sparing agent. While clinical cure rates are marginally higher in cUTI (driven by favorable renal concentration dynamics), its performance in cIAI (when combined with metronidazole) remains robust and statistically non-inferior to meropenem. Its specific utility against OXA-48 and KPC-producing Enterobacterales cements its role as a cornerstone therapy in modern antimicrobial stewardship[1][2].

References

  • Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens Harboring OXA-48 and AmpC Alone or in Combination with Other β-Lactamases Collected from Phase 3 Clinical Trials and an International Surveillance Program. ASM Journals. Available at:[Link]

  • Ceftazidime/Avibactam Monotherapy Versus Other Antibiotics: Where Do We Stand? MDPI. Available at:[Link]

  • Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program. PMC. Available at:[Link]

  • Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme. Oxford Academic. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Unidentified Laboratory Chemicals: A Case Study for CAS 374796-72-2

In the dynamic landscape of research and development, scientists frequently work with a diverse array of chemical compounds. While most are well-characterized, researchers may occasionally encounter substances with limit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of research and development, scientists frequently work with a diverse array of chemical compounds. While most are well-characterized, researchers may occasionally encounter substances with limited publicly available safety and disposal information. The chemical identifier CAS 374796-72-2 represents such a case. A thorough search of public chemical databases and safety literature does not yield a definitive identification or a specific Safety Data Sheet (SDS) for this compound.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of such poorly characterized or unidentified chemicals. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This protocol is grounded in the fundamental principles of laboratory safety and hazardous waste management, emphasizing a cautious and systematic approach.

Part 1: Initial Assessment and Hazard Identification

The first and most critical step when handling a chemical with limited information is to treat it as potentially hazardous. The absence of data does not equate to the absence of risk.

Step 1: Information Gathering

  • Internal Documentation: Review all internal laboratory notebooks, synthesis records, and container labels for any information regarding the chemical's origin, potential reactants, or expected functional groups. This information can provide clues to its potential hazards.

  • Supplier Inquiry: If the material was sourced externally, contact the supplier to request a Safety Data Sheet (SDS) or any available hazard information.

Step 2: Preliminary Hazard Evaluation (Assume the Worst-Case Scenario) In the absence of concrete data, assume the substance may possess any or all of the following characteristics:

  • Toxicity: May be harmful if inhaled, ingested, or in contact with skin.[1]

  • Flammability: May be a flammable liquid, solid, or vapor.

  • Reactivity: May be unstable or react violently with other substances.

  • Corrosivity: May cause severe skin burns and eye damage.

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Based on this conservative assessment, the following minimum PPE should be worn when handling the substance:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves. Given the unknown nature of the chemical, nitrile gloves are a common starting point, but consultation with your institution's Environmental Health and Safety (EHS) department is recommended for specific glove selection.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2]

Part 2: Segregation and Waste Accumulation

Proper segregation of unknown waste is paramount to prevent accidental and potentially dangerous chemical reactions.

Step 1: Designate a "Hazardous Waste" Container

  • Use a clean, chemically compatible container with a secure, tight-fitting lid.[3][4] The original container is often the best choice if it is in good condition.[5]

  • The container must be clearly labeled as "Hazardous Waste."[4][6]

Step 2: Labeling the Waste Container The label must include the following information:

  • The words "Hazardous Waste"[6]

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

  • All available information about the contents, even if incomplete. For CAS 374796-72-2, the label should state "Unknown Chemical: CAS 374796-72-2" and any other known details from internal records.

  • Crucially, do not mix this waste with any other chemical waste stream. Mixing unknowns can lead to unpredictable and hazardous reactions.

Step 3: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]

  • The SAA should be under the control of the laboratory personnel and inspected weekly for any signs of leakage or deterioration of the container.[4]

  • Ensure the storage location is away from heat, sparks, or open flames.

  • Segregate the container from incompatible materials. For an unknown, this means isolating it from other chemical containers to the greatest extent possible.

Part 3: Disposal Workflow

The disposal of an unknown chemical must be coordinated through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office. Under no circumstances should an unknown chemical be disposed of down the drain or in the regular trash. [6]

Experimental Protocol: Arranging for Disposal of an Unknown Chemical

  • Contact EHS: Initiate contact with your institution's EHS department to schedule a hazardous waste pickup. Inform them that you have a container of an unknown chemical.

  • Provide Information: Supply the EHS team with all available information, including the CAS number (374796-72-2), any notes from lab records, and a description of its physical state (e.g., solid, liquid, color).

  • EHS Characterization: EHS professionals are trained to handle unknown chemicals. They may need to take a small sample for characterization to determine the appropriate disposal route in compliance with federal, state, and local regulations.[7]

  • Packaging for Transport: Follow any specific instructions from EHS regarding the final packaging of the waste container for pickup. This may involve placing it in secondary containment.

  • Documentation: Complete any required hazardous waste manifest forms provided by EHS. This is a legal requirement for tracking hazardous waste from generation to final disposal.[7]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of an unknown chemical like CAS 374796-72-2.

DisposalWorkflow cluster_prep Phase 1: Assessment & Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal start Encounter Unknown Chemical (CAS 374796-72-2) gather_info Gather Internal Data (Lab Notes, Records) start->gather_info assume_hazard Assume Worst-Case Hazards (Toxic, Flammable, Reactive) gather_info->assume_hazard wear_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assume_hazard->wear_ppe prep_container Prepare a Labeled, Compatible Waste Container wear_ppe->prep_container label_waste Label: 'Hazardous Waste' + All Known Information prep_container->label_waste segregate Segregate from All Other Waste Streams label_waste->segregate store_saa Store in Designated Satellite Accumulation Area segregate->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs provide_info Provide All Available Information to EHS contact_ehs->provide_info ehs_pickup EHS Characterizes and Collects Waste provide_info->ehs_pickup end_process Complete Manifest & Documentation ehs_pickup->end_process caption Disposal Workflow for Unknown Chemicals

Caption: Disposal Workflow for Unknown Chemicals

References

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office.
  • American Chemical Society. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Endress+Hauser. (n.d.).
  • Korea Occupational Safety and Health Agency. (n.d.).
  • BIO FRIENDS Inc. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 4). Safety Data Sheet: 4-Chlorobutyraldehyde Dimethyl Acetal.
  • Hanwha Solutions Co, Ltd. (n.d.).
  • MSDS(EU). (2020, January 20).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27).
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27).
  • Sigma-Aldrich. (n.d.). 2-Nitrotoluene = 99 88-72-2.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Nitrotoluene | 88-72-2.
  • Republic of Korea. (2017, January 24). Waste Management Act.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene. PubChem. Retrieved from [Link]

  • Chemicalbook. (n.d.). 니트로톨루엔 | 88-72-2.
  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Wonju City Hall. (n.d.). Waste Disposal Tips.
  • U.S. Environmental Protection Agency. (n.d.). Management Method Codes Used with the Hazardous Waste Report. Retrieved from [Link]

  • KAIST. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Nitrotoluene analytical standard 88-72-2.

Sources

Handling

Personal protective equipment for handling 374796-72-2

As a Senior Application Scientist, I approach the handling of CAS 374796-72-2 —chemically identified as [Asn23] β-Amyloid (1-40), Iowa mutation [1][2]—not just as a matter of regulatory compliance, but as a critical vari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of CAS 374796-72-2 —chemically identified as [Asn23] β-Amyloid (1-40), Iowa mutation [1][2]—not just as a matter of regulatory compliance, but as a critical variable in experimental reproducibility.

The Iowa mutation (D23N) drastically accelerates the fibrillogenesis of the amyloid-beta (Aβ) peptide compared to the wild-type, driving rapid vascular amyloid deposition and robust pathologic responses in cerebrovascular smooth muscle cells[3][4]. Because this peptide is highly prone to spontaneous aggregation, researchers cannot handle it as a simple inert powder. It must be subjected to aggressive monomerization protocols using highly hazardous solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and Dimethyl sulfoxide (DMSO)[5].

Therefore, the safety and logistical plan for handling CAS 374796-72-2 is inherently tied to the chemistry of its preparation.

Causality-Driven Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic hazards of the workflow:

  • The Peptide (CAS 374796-72-2): While synthetic Aβ peptides are not acutely toxic poisons, their fibrillar forms are biologically active and neurotoxic[4]. Aerosolization of dry powder or sonicated fibrils presents a severe inhalation hazard[6].

  • The Monomerization Solvent (HFIP): HFIP is a highly volatile, corrosive liquid used to disrupt pre-existing β-sheets[5]. It causes severe skin burns, eye damage, and respiratory tract destruction[7].

  • The Carrier Solvent (DMSO): Used to resuspend the dried peptide film, DMSO is a powerful penetration enhancer. If contaminated with the neurotoxic Aβ peptide, DMSO can rapidly transport the biohazard directly through the skin barrier[5].

The PPE & Engineering Control Matrix

The following table summarizes the quantitative and qualitative safety parameters required at each stage of the peptide handling workflow.

Operational StagePrimary HazardEngineering ControlRequired PPE
1. Dry Powder Weighing Aerosolized neurotoxic peptideEnclosed analytical balance / Class II BSCN95/FFP3 Respirator, double nitrile gloves, closed-front lab coat, safety goggles[6][8].
2. HFIP Solubilization Corrosive vapors, severe tissue damageChemical Fume Hood (Minimum face velocity: 100 fpm)Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile, face shield over goggles, chemical apron[7].
3. Probe Sonication Aerosolized HFIP and Aβ fibrilsAcoustic enclosure within a Fume HoodFace mask/respirator, double nitrile gloves, goggles. Never sonicate outside a hood[6].
4. DMSO Resuspension Dermal penetration of peptideChemical Fume HoodDouble nitrile gloves (change immediately if splashed), safety glasses, lab coat[5].

Procedural Workflow: Monomerization and Fibrilization

To ensure both operator safety and the scientific integrity of your aggregation assays, you must follow a self-validating protocol. The causality behind each step is explained below to ensure your starting material is a true, aggregate-free monomer.

G A Lyophilized Aβ(1-40) D23N CAS: 374796-72-2 B HFIP Solubilization (Fume Hood, Butyl Gloves) A->B Add HFIP C Sonication (Breaks Pre-formed Fibrils) B->C D Aliquoting & N2 Evaporation (Removes HFIP) C->D N2 Gas E Peptide Film Storage (-80°C) D->E F DMSO Resuspension (Monomeric State) E->F Thaw & Add DMSO G Fibrilization Assay F->G Buffer Addition

Workflow for Aβ(1-40) D23N monomerization and fibrilization.

Step 1: HFIP Solubilization (Fibril Disruption)
  • Procedure: Working inside a chemical fume hood, dissolve 1.0 mg of CAS 374796-72-2 in 400 µL of 100% HFIP[9].

  • Causality: Synthetic peptides arrive containing spontaneous aggregates formed during lyophilization. HFIP is a potent hydrogen-bond disrupter that forces the peptide into an α-helical, monomeric state, erasing its aggregation history[10].

  • Validation: The solution must be completely clear. If milky spots remain, sonicate in a water bath for 5 minutes[9].

Step 2: Aliquoting and Nitrogen Evaporation
  • Procedure: Aliquot the solution into siliconized microcentrifuge tubes. Evaporate the HFIP under a gentle stream of Nitrogen (N₂) gas until a clear peptide film forms at the bottom of the tube[9].

  • Causality: HFIP must be completely removed, as even trace amounts can artificially induce β-sheet formation and alter your assay kinetics[9]. N₂ gas is used instead of heat or vacuum centrifugation to prevent oxidative damage and heat-induced aggregation.

  • Storage: Seal tightly and store the dried films at -80°C[9].

Step 3: DMSO Resuspension (Point of Use)
  • Procedure: Bring the peptide film to room temperature. Resuspend in freshly opened, anhydrous DMSO to create a 5 mM stock[5][9]. Pipette thoroughly, scraping the lower walls of the tube[5].

  • Causality: DMSO must be anhydrous. If older DMSO is used, it will have absorbed atmospheric moisture. Water in the DMSO will cause the highly amyloidogenic D23N mutant to instantly crash out of solution and form premature oligomers, ruining the baseline of your assay[5].

Spill & Disposal Logistics

Because you are dealing with a combination of corrosive solvents and neurotoxic biological aggregates, disposal requires a multi-tiered approach.

1. Peptide/Fibril Spills: If the reconstituted peptide or mature fibrils are spilled, do not use alcohol to clean the area, as this can precipitate the peptide and make it harder to remove.

  • Action: Flood the spill with a 10% Sodium Hypochlorite (bleach) solution or 1M NaOH[6].

  • Causality: Strong alkaline or oxidative solutions are required to chemically denature the highly stable β-sheet structures of the amyloid fibrils[6]. Allow 30 minutes of contact time before wiping up with absorbent pads.

2. HFIP Spills:

  • Action: Evacuate the immediate area. Personnel wearing full-face respirators (Type AXBEK cartridges) and heavy-duty gloves must cover the spill with a dry, non-combustible absorbent material (e.g., sand or vermiculite)[7].

  • Disposal: Sweep into a sealed, properly labeled hazardous waste container. Never flush HFIP down the sink[7].

3. Routine Liquid Waste: All assay plates, tips, and liquid waste containing CAS 374796-72-2 in DMSO or buffer must be collected in dedicated biological/chemical waste containers. Label clearly as "Toxic/Biohazardous: Amyloid Beta Peptides in DMSO."

References

  • MedChemExpress. [Asn23] β-Amyloid (1-40), Iowa mutation. Retrieved from:[Link]

  • Fisher Scientific. SAFETY DATA SHEET: Amyloid beta (1-40). Retrieved from: [Link]

  • iGEM. Standard Operating Procedure: Hexafluoro-2-propanol (HFIP). Retrieved from: [Link]

  • PubMed (NIH). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. Retrieved from: [Link]

  • ResearchGate. Problems with Amyloid Beta Oligomer Preparation. Retrieved from: [Link]

  • Eagle Biosciences. Amyloid Beta Protein Handling Protocol. Retrieved from:[Link]

  • PubMed Central (NIH). Iowa Variant of Familial Alzheimer's Disease: Accumulation of Posttranslationally Modified AβD23N. Retrieved from:[Link]

  • PubMed (NIH). Pathogenic effects of D23N Iowa mutant amyloid beta-protein. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.